2-Iodo-5-nitroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24644. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFWMPRFYROKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282132 | |
| Record name | 2-Iodo-5-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5458-84-4 | |
| Record name | 5458-84-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Iodo-5-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-5-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-Iodo-5-nitroanisole (CAS Number: 5458-84-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-nitroanisole, with the CAS number 5458-84-4, is a substituted aromatic compound that serves as a crucial building block in organic synthesis.[1] Its structure, featuring an iodo, a nitro, and a methoxy group on a benzene ring, provides a versatile platform for the synthesis of a wide array of more complex molecules. This guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on experimental protocols and reaction pathways. This compound is a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 5458-84-4 | [1][2] |
| Molecular Formula | C₇H₆INO₃ | [1][3] |
| Molecular Weight | 279.03 g/mol | [1] |
| Melting Point | 133-135 °C | [3] |
| Boiling Point | 341.2 °C at 760 mmHg | [1] |
| Density | 1.893 g/cm³ | [1] |
| Appearance | White to light brown solid | |
| Solubility | Information not available | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the diazotization of 2-methoxy-4-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.
Experimental Protocol: Synthesis from 2-Methoxy-4-nitroaniline
This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.[2]
Materials:
-
2-Methoxy-4-nitroaniline
-
Potassium iodide (KI)
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Camphorsulfonic acid
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
β-naphthol (for reaction endpoint test)
Procedure:
-
In a suitable reaction vessel, dissolve 2-methoxy-4-nitroaniline (2.5 mmol) and camphorsulfonic acid (3.0 mmol) in acetic acid (30 mL) at room temperature.
-
To this solution, sequentially add potassium iodide (5.0 mmol) and sodium nitrite (3.0 mmol).
-
Stir the reaction mixture continuously at room temperature for 24 hours. During this time, the evolution of nitrogen gas should be observed.
-
Monitor the completion of the reaction using a β-naphthol test and thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetic acid using a rotary evaporator.
-
Wash the resulting solid with water and then extract the product into dichloromethane (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography using a hexane/dichloromethane eluent system to obtain pure this compound.
Synthesis Workflow Diagram:
Caption: Synthesis workflow for this compound.
Key Reactions and Applications
This compound is a versatile substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reaction
The presence of the iodine atom makes this compound an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
General Experimental Protocol for Suzuki-Miyaura Coupling:
This protocol provides a general methodology for the Suzuki-Miyaura coupling of an iodoaromatic compound like this compound with an arylboronic acid. Specific conditions may need to be optimized for different substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (typically 2-5 mol%).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl compound.
Suzuki-Miyaura Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Information
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate with broad applications in the chemical and pharmaceutical industries. Its well-defined physicochemical properties and reactivity in cross-coupling reactions make it a valuable tool for the synthesis of complex organic molecules. The experimental protocols and reaction pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with this compound.
References
Technical Data Sheet: 2-Iodo-5-nitroanisole
ID: C7H6INO3 Issued: December 22, 2025
This document provides a concise technical overview of the physicochemical properties of 2-Iodo-5-nitroanisole, a key intermediate in various chemical syntheses. The primary focus is the determination and components of its molecular weight.
Chemical Identity and Molecular Weight
This compound is an aromatic compound with the chemical formula C₇H₆INO₃.[1] Its molecular weight is a fundamental property derived from the sum of the atomic weights of its constituent atoms. This value is crucial for stoichiometric calculations in research and synthetic applications.
Molecular Weight Data
The molecular weight of this compound has been consistently reported as approximately 279.03 g/mol .[1][2][3][4] Minor variations in reported values, such as 279.04 g/mol , are typically due to differences in the precision of atomic weights used in the calculation.[5]
The table below summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₇H₆INO₃ | [1][2][5] |
| Molecular Weight | 279.03 g/mol | [1][3][4][6] |
| Alternate MW Value | 279.04 g/mol | [5] |
| CAS Number | 5458-84-4 | [1][2][3] |
| Melting Point | 128-130 °C | [1][3] |
| Boiling Point | 341.2 °C (at 760 mmHg) | [1] |
| Density | 1.893 g/cm³ | [1] |
Calculation of Molecular Weight
The molecular weight (MW) is calculated by summing the atomic weights of each atom present in the molecular formula (C₇H₆INO₃).
-
Carbon (C): 7 atoms × 12.011 u = 84.077 u
-
Hydrogen (H): 6 atoms × 1.008 u = 6.048 u
-
Iodine (I): 1 atom × 126.904 u = 126.904 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 3 atoms × 15.999 u = 47.997 u
-
Total Molecular Weight: 279.033 u ( g/mol )
Logical Relationship of Components
The determination of the molecular weight is a hierarchical process starting from the elemental composition. The following diagram illustrates the logical flow from the chemical formula to the final calculated value.
References
A Technical Guide to the Physical Properties of 2-Iodo-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-nitroanisole is a chemical compound that serves as a versatile building block in the synthesis of various organic molecules. Its applications are found in the pharmaceutical, agrochemical, and dye industries. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in drug design and synthesis where such characteristics influence reaction kinetics, formulation, and bioavailability. This guide provides a detailed overview of the key physical properties of this compound, supported by standard experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are critical for its handling, storage, and application in chemical synthesis. The compound typically appears as a white to light brown solid.[1] For safe storage, it is recommended to keep it in a dark, dry, and sealed environment at room temperature or under refrigeration.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆INO₃ | [2] |
| Molecular Weight | 279.03 g/mol | [1][2] |
| Melting Point | 128-130°C | [1] |
| 133-135°C | [3] | |
| Boiling Point | 341.2 °C at 760 mmHg | |
| 341.2 ± 32.0 °C (Predicted) | [1] | |
| Density | 1.893 g/cm³ | |
| 1.893 ± 0.06 g/cm³ (Predicted) | [1] | |
| Flash Point | 160.1 °C | |
| Vapor Pressure | 0.000162 mmHg at 25°C | |
| Refractive Index | 1.629 | |
| Solubility | Not explicitly stated |
Experimental Protocols
The following sections detail the standard laboratory methodologies for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a crucial indicator of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Methodology: Capillary Method
-
Sample Preparation : A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup : The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.[4]
-
Heating : The sample is heated at a controlled rate. An initial rapid heating can be done to determine an approximate melting point. Subsequently, a slower heating rate (around 1-2°C per minute) is used as the temperature approaches the expected melting point.[4]
-
Observation : The temperatures at which the substance first begins to melt and when it completely liquefies are recorded. This range represents the melting point.
Boiling Point Determination
While this compound is a solid at room temperature, its boiling point at a specific pressure is a key physical constant.
Methodology: Micro Scale (Siwoloboff Method)
-
Sample Preparation : A small amount of the substance is placed in a micro test tube.
-
Apparatus Setup : A capillary tube, sealed at one end, is inverted and placed inside the micro test tube containing the sample. The setup is then attached to a thermometer and heated in a suitable apparatus like a Thiele tube.
-
Heating : The sample is heated gently. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Observation : The heat source is then removed. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the external atmospheric pressure.
Density Determination
The density of a solid can be determined using the principle of fluid displacement.
Methodology: Volume Displacement
-
Mass Measurement : A sample of this compound is accurately weighed using an analytical balance.
-
Volume Measurement : A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded. The weighed solid is then carefully submerged in the liquid. The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[5]
-
Calculation : The density is calculated by dividing the mass of the solid by its determined volume.
Solubility Determination
A qualitative assessment of solubility in various solvents is important for purification and reaction setup.
Methodology: Qualitative Solubility Testing
-
Sample Preparation : A small, measured amount (e.g., 25 mg) of this compound is placed in a series of test tubes.
-
Solvent Addition : A small volume (e.g., 0.75 mL) of various solvents (e.g., water, ethanol, diethyl ether, dilute acid, dilute base) is added to each test tube.[6]
-
Observation : Each tube is agitated vigorously. The substance is classified as soluble if it dissolves completely, and insoluble if it does not. For compounds soluble in water, the pH can be tested with litmus paper to indicate acidic or basic functional groups.[7]
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the characterization of the physical properties of a solid chemical compound like this compound.
Caption: Workflow for Physical Property Characterization.
References
Spectroscopic Analysis of 2-Iodo-5-nitroanisole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-iodo-5-nitroanisole, a key intermediate in various synthetic applications. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.
Spectroscopic Data Summary
The spectral data presented below has been compiled from various sources and represents typical values observed for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.63 | d | 2.7 | H-6 |
| 8.00 | dd | 8.9, 2.7 | H-4 |
| 6.94 | d | 8.9 | H-3 |
| 3.95 | s | - | -OCH₃ |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 163.7 | C-1 (C-OCH₃) |
| 147.8 | C-5 (C-NO₂) |
| 135.5 | C-4 |
| 129.8 | C-6 |
| 112.5 | C-3 |
| 86.0 | C-2 (C-I) |
| 56.8 | -OCH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1595, 1475 | Strong | Aromatic C=C Bending |
| 1515, 1340 | Strong | Asymmetric & Symmetric N-O Stretch (NO₂) |
| 1260 | Strong | Aryl-O Stretch |
| 1020 | Medium | C-O-C Stretch |
| 880-800 | Strong | C-H Out-of-plane Bending |
| ~530 | Medium | C-I Stretch |
Sample Preparation: KBr pellet or Nujol mull
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 279 | 100 | [M]⁺ (Molecular Ion) |
| 264 | 40 | [M - CH₃]⁺ |
| 234 | 15 | [M - NO₂ + H]⁺ |
| 218 | 25 | [M - CH₃ - NO₂]⁺ |
| 152 | 10 | [M - I]⁺ |
| 107 | 30 | [C₆H₄O₂N]⁺ |
| 76 | 20 | [C₆H₄]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization:
-
Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.
Caption: Workflow for the spectroscopic analysis of an organic compound.
A Technical Guide to the Solubility of 2-Iodo-5-nitroanisole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-5-nitroanisole (CAS 5458-84-4). Due to a notable scarcity of quantitative solubility data in publicly available literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. This guide is intended to be a critical resource for professionals in research and development who utilize this compound in synthesis, purification, and formulation processes.
Introduction to this compound
This compound is a substituted aromatic compound with the molecular formula C₇H₆INO₃.[1][2] It is a solid at room temperature, with a melting point in the range of 128-135°C.[1][3] This compound serves as a versatile building block in the synthesis of a range of organic molecules, including pharmaceuticals and other specialty chemicals.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, selecting appropriate solvents for crystallization, and developing formulations. While qualitative assessments suggest solubility in many common organic solvents, precise quantitative data is essential for reproducible and scalable chemical processes.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | e.g., Isothermal Equilibrium | ||
| e.g., Ethanol | e.g., 25 | |||
| e.g., Acetone | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Chloroform | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 |
Experimental Protocol for Solubility Determination
The following protocol details the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Standard laboratory glassware
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the solvent is fully saturated with the solute.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Gravimetric Analysis (Optional but recommended for confirmation):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.
-
-
Quantitative Analysis (Primary Method):
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, the experimental protocol provided in this guide offers a reliable and systematic approach for its determination. Accurate solubility data is indispensable for the effective application of this compound in research and development. It is recommended that researchers and scientists generate their own solubility data for specific solvent systems and conditions relevant to their work. This will not only facilitate their immediate projects but also contribute valuable information to the broader scientific community.
References
Technical Guide: Safety and Handling of 2-Iodo-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 2-Iodo-5-nitroanisole (CAS No. 5458-84-4). The following sections detail the chemical's hazards, proper handling procedures, personal protective equipment, emergency measures, and a detailed experimental protocol for its synthesis.
Chemical Identification and Physical Properties
This compound is a substituted aromatic compound. A summary of its key physical and chemical properties is provided in the table below.[1][2]
| Property | Value |
| Molecular Formula | C₇H₆INO₃ |
| Molecular Weight | 279.03 g/mol |
| Appearance | White to light brown solid |
| Melting Point | 128-130 °C |
| Boiling Point | 341.2 ± 32.0 °C (Predicted) |
| Density | 1.893 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | Keep in a dark place, Sealed in dry, Room Temperature |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
-
GHS07: Exclamation Mark
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H317: May cause an allergic skin reaction.[4]
Precautionary Statements: [1][3]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential when handling this compound to minimize exposure and prevent adverse health effects.
| PPE Category | Specifications |
| Eye/Face Protection | Wear chemical safety goggles that meet the standards of EU EN166 or US NIOSH. A face shield may be necessary for splash hazards. |
| Skin Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
| Hand Protection | Chemical-resistant gloves are required. Suitable materials include Butyl rubber, Neoprene, and Nitrile rubber.[5] Always inspect gloves for degradation or punctures before use. |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter. |
First Aid Measures
In the event of exposure to this compound, immediate medical attention is crucial.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. |
Firefighting Measures
In case of a fire involving this compound, the following measures should be taken.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: As an aromatic nitro compound, it may explode if heated under confinement.[6] Combustion may produce toxic fumes, including nitrogen oxides and hydrogen iodide.[7]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Toxicological Information
There is no specific LD50 or LC50 data available for this compound in the searched literature. However, data for the structurally related compound 2-Nitroanisole is provided below for reference. It is important to handle this compound with the assumption of similar or greater toxicity.
| Compound | Route | Species | LD50 Value |
| 2-Nitroanisole | Oral | Rat | 740 mg/kg |
| 2-Nitroanisole | Oral | Mouse | 1300 mg/kg |
Experimental Protocol: Synthesis of this compound
The following is a general laboratory-scale protocol for the synthesis of this compound from 2-methoxy-4-nitroaniline.[1][2]
Materials:
-
2-Methoxy-4-nitroaniline
-
Potassium iodide (KI)
-
Sodium nitrite (NaNO₂)
-
Camphorsulfonic acid
-
Acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Water (deionized)
-
β-naphthol (for reaction completion test)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a suitable reaction vessel, dissolve 2-methoxy-4-nitroaniline (2.5 mmol) and camphorsulfonic acid (3.0 mmol) in acetic acid (30 mL) at room temperature.
-
Sequentially add potassium iodide (5.0 mmol) and sodium nitrite (3.0 mmol) to the solution with stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Nitrogen gas evolution should be observed.
-
Monitor the reaction for completion using a β-naphthol test and thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetic acid using a rotary evaporator.
-
Wash the resulting solid with water and then extract the product with dichloromethane.
-
Dry the organic extract over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to remove the dichloromethane.
-
Purify the crude product by column chromatography using a hexane/dichloromethane solvent system as the eluent.
-
Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR spectroscopy.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.
-
Waste materials should be handled by a licensed professional waste disposal service.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound from your supplier before handling this chemical.
References
- 1. This compound | 5458-84-4 [chemicalbook.com]
- 2. This compound CAS#: 5458-84-4 [chemicalbook.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. chemical-label.com [chemical-label.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 7. fishersci.com [fishersci.com]
"2-Iodo-5-nitroanisole" synthesis from 2-methoxy-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-iodo-5-nitroanisole from 2-methoxy-4-nitroaniline. This transformation is a crucial step in the preparation of various heterocyclic compounds and serves as a valuable building block in medicinal chemistry and material science. The synthesis involves a diazotization of the primary aromatic amine, 2-methoxy-4-nitroaniline, followed by a Sandmeyer-type reaction with a source of iodide.
Core Synthesis Pathway
The synthesis proceeds via a two-step, one-pot reaction. The first step is the diazotization of 2-methoxy-4-nitroaniline. In this reaction, the primary amine is treated with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt.[1] Due to their inherent instability, diazonium salts are generally used immediately in the subsequent reaction.[1]
The second step is the substitution of the diazonium group with iodine. This is achieved by introducing a source of iodide, such as potassium iodide, to the reaction mixture. The diazonium salt decomposes, releasing nitrogen gas, and the iodide anion substitutes the diazonium group on the aromatic ring, yielding the desired product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-methoxy-4-nitroaniline, based on a representative experimental protocol.[2][3]
| Parameter | Value | Molar Ratio (relative to 2-methoxy-4-nitroaniline) |
| Reactants | ||
| 2-methoxy-4-nitroaniline | 2.5 mmol | 1.0 |
| Reagents | ||
| Sodium Nitrite | 3.0 mmol | 1.2 |
| Potassium Iodide | 5.0 mmol | 2.0 |
| Camphorsulfonic Acid | 3.0 mmol | 1.2 |
| Acetic Acid (Solvent) | 30 mL | - |
| Reaction Conditions | ||
| Temperature | Room Temperature | - |
| Reaction Time | 24 hours | - |
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound.
Materials:
-
2-methoxy-4-nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Camphorsulfonic Acid
-
Acetic Acid (CH₃COOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
β-Naphthol (for reaction monitoring)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-methoxy-4-nitroaniline (2.5 mmol) and camphorsulfonic acid (3.0 mmol) in acetic acid (30 mL) at room temperature.[2][3]
-
Addition of Reagents: To the stirred solution, sequentially add sodium nitrite (3.0 mmol) and potassium iodide (5.0 mmol).[2][3]
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Evolution of nitrogen gas should be observed.[2][3]
-
Reaction Monitoring: Monitor the completion of the reaction by testing for the presence of the diazonium salt with a β-naphthol solution and by using thin-layer chromatography (TLC).[2][3]
-
Workup:
-
Purification: Purify the crude product by column chromatography using a hexane/dichloromethane solvent system as the eluent.[2][3]
-
Characterization: Confirm the identity and purity of the final product, this compound, by comparing its physical and spectral data (e.g., ¹H NMR) with a commercially available analytical sample.[2][3]
Visualizing the Synthesis Workflow
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Chemical synthesis pathway from 2-methoxy-4-nitroaniline to this compound.
Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.
References
Electrophilic Aromatic Substitution in 2-Iodo-5-nitroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) reactions on 2-iodo-5-nitroanisole. The interplay of the activating methoxy group, the deactivating iodo group, and the strongly deactivating nitro group creates a unique and complex reactivity profile. This document outlines the theoretical basis for the regioselectivity of EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. While specific experimental data for this compound is limited in published literature, this guide furnishes detailed, generalized experimental protocols adapted from methodologies for similarly substituted aromatic compounds. All quantitative data and reaction parameters are summarized in structured tables for clarity. Furthermore, logical relationships and directing effects are visually represented through diagrams generated using the DOT language.
Introduction
This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility is largely dictated by the reactivity of the aromatic ring towards electrophilic substitution. The substitution pattern of this compound presents a classic case of competing directing effects, with an activating ortho-para director (-OCH₃), a deactivating ortho-para director (-I), and a strongly deactivating meta director (-NO₂). Understanding the synergy and antagonism of these groups is paramount for predicting and controlling the outcomes of synthetic transformations.
Analysis of Substituent Effects on the Aromatic Ring
The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the combined electronic and steric effects of the three substituents. The available positions for substitution are C3, C4, and C6.
-
Methoxy Group (-OCH₃) at C1: This is a strongly activating group due to its +M (mesomeric) effect, which donates electron density to the ring, particularly at the ortho (C2, C6) and para (C4) positions. It is an ortho-para director.
-
Iodo Group (-I) at C2: Halogens are deactivating due to their -I (inductive) effect, but are ortho-para directing due to their +M effect, where lone pairs on the iodine can stabilize the arenium ion intermediate.
-
Nitro Group (-NO₂) at C5: This is a strongly deactivating group due to its potent -M and -I effects, withdrawing significant electron density from the aromatic ring. It is a meta director, directing incoming electrophiles to the positions meta to itself (C1, C3).
The overall reactivity of the ring is significantly diminished by the presence of the nitro and iodo groups, making harsh reaction conditions often necessary for electrophilic substitution.
Predicted Regioselectivity
The directing effects of the substituents on the available positions (C3, C4, C6) are summarized below:
| Position | Methoxy (-OCH₃) Directing Effect | Iodo (-I) Directing Effect | Nitro (-NO₂) Directing Effect | Overall Predicted Favorability |
| C3 | Meta (unfavored) | Meta (unfavored) | Meta (favored) | Moderately Favored |
| C4 | Para (favored) | Para (favored) | Ortho (unfavored) | Highly Favored |
| C6 | Ortho (favored) | Ortho (unfavored - steric hindrance) | Ortho (unfavored) | Less Favored |
Based on this analysis, the C4 position is the most likely site of electrophilic attack . The powerful ortho-para directing influence of the methoxy group, reinforced by the para-directing effect of the iodo group, is expected to overcome the meta-directing effect of the nitro group. The C6 position is sterically hindered by the adjacent bulky iodine atom. The C3 position is activated by the meta-directing nitro group but is electronically disfavored by the other two substituents.
Key Electrophilic Aromatic Substitution Reactions
Due to the deactivated nature of the this compound ring, forcing conditions may be required for many of these reactions.
Halogenation
Halogenation is expected to occur preferentially at the C4 position.
Further iodination of this compound would lead to the formation of a diiodo-substituted product. A related compound, 2,4-diiodo-3-nitroanisole, has been synthesized from 2-iodo-3-nitrophenol, indicating that multiple iodinations on a substituted nitroanisole ring are feasible.[2]
Table 1: Predicted Outcome and General Protocol for Iodination
| Parameter | Details |
| Predicted Product | 2,4-Diiodo-5-nitroanisole |
| Reagents | N-Iodosuccinimide (NIS) |
| Catalyst/Solvent | Concentrated Sulfuric Acid |
| Temperature | 0-20 °C |
| Reaction Time | 1-3 hours |
| Work-up | Quenching with aqueous sodium thiosulfate solution, extraction with an organic solvent. |
| Purification | Recrystallization or column chromatography. |
| Expected Yield | Moderate (deactivated substrate) |
Experimental Protocol (General):
-
In a flask protected from light, dissolve this compound (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Add N-iodosuccinimide (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Bromination of deactivated aromatic compounds can be achieved using bromine in the presence of a strong acid.[3]
Table 2: Predicted Outcome and General Protocol for Bromination
| Parameter | Details |
| Predicted Product | 4-Bromo-2-iodo-5-nitroanisole |
| Reagents | Bromine (Br₂) |
| Catalyst/Solvent | Concentrated Nitric Acid or Oleum |
| Temperature | 20-60 °C |
| Reaction Time | 1-12 hours |
| Work-up | Pouring onto ice, neutralization, and extraction. |
| Purification | Recrystallization or column chromatography. |
| Expected Yield | Low to moderate |
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq.) in concentrated nitric acid at room temperature.
-
Slowly add bromine (1.1 eq.) to the mixture.
-
Stir at room temperature or gently heat to 50-60 °C for several hours, monitoring by TLC.
-
After completion, pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration or extract with an organic solvent.
-
Wash thoroughly with water and sodium bisulfite solution to remove excess bromine.
-
Purify by recrystallization or column chromatography.
Nitration
Introducing a second nitro group onto the already strongly deactivated ring would require harsh nitrating conditions. The most likely position for a second nitration would be C4.
Table 3: Predicted Outcome and General Protocol for Nitration
| Parameter | Details |
| Predicted Product | 2-Iodo-4,5-dinitroanisole |
| Reagents | Fuming Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | 50-100 °C |
| Reaction Time | 2-6 hours |
| Work-up | Pouring onto ice, filtration, and washing. |
| Purification | Recrystallization. |
| Expected Yield | Low |
Experimental Protocol (General):
-
To a cooled (0 °C) mixture of concentrated sulfuric acid, add this compound (1.0 eq.) slowly.
-
Add fuming nitric acid (1.5 eq.) dropwise, keeping the temperature below 10 °C.
-
Slowly warm the reaction mixture to 50-100 °C and maintain for 2-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, carefully pour the mixture onto crushed ice.
-
Collect the solid product by filtration and wash with copious amounts of cold water until the washings are neutral.
-
Dry the product and purify by recrystallization.
Sulfonation
Sulfonation of nitro-aromatic compounds can be achieved using sulfur trioxide or oleum.[4]
Table 4: Predicted Outcome and General Protocol for Sulfonation
| Parameter | Details |
| Predicted Product | 3-Iodo-4-methoxy-6-nitrobenzenesulfonic acid |
| Reagents | Fuming Sulfuric Acid (Oleum) or Sulfur Trioxide (SO₃) |
| Temperature | 100-150 °C |
| Reaction Time | 4-12 hours |
| Work-up | Dilution with water and salting out. |
| Purification | Conversion to a salt and recrystallization. |
| Expected Yield | Moderate |
Experimental Protocol (General):
-
Add this compound (1.0 eq.) to fuming sulfuric acid (20% SO₃) at room temperature.
-
Heat the mixture to 100-150 °C and stir for 4-12 hours.
-
Cool the reaction mixture and carefully pour it into a saturated sodium chloride solution.
-
The sulfonic acid product will precipitate as its sodium salt.
-
Collect the solid by filtration and wash with a saturated sodium chloride solution.
-
The product can be further purified by recrystallization from water.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated aromatic rings, such as those containing a nitro group.[5][6] The strong electron-withdrawing nature of the nitro group reduces the nucleophilicity of the aromatic ring to a point where it does not readily attack the carbocation or acylium ion electrophile. Therefore, it is highly unlikely that this compound will undergo Friedel-Crafts reactions under standard conditions.
Conclusion
The electrophilic aromatic substitution of this compound is a challenging yet predictable process governed by the strong and often conflicting directing effects of its substituents. The activating methoxy group directs incoming electrophiles to the C4 and C6 positions, while the deactivating nitro group directs to the C3 position, and the deactivating iodo group also directs to C4. The cumulative effect strongly favors substitution at the C4 position. The overall deactivation of the ring necessitates the use of forcing conditions for most electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are expected to proceed, albeit with potentially low to moderate yields, while Friedel-Crafts reactions are unlikely to occur. The generalized protocols provided herein serve as a starting point for the development of specific synthetic methodologies for the functionalization of this versatile chemical intermediate. Further experimental investigation is warranted to fully elucidate the reactivity of this compound and to optimize reaction conditions for the synthesis of its derivatives.
References
The Nitro Group's Commanding Influence on the Reactivity of 2-Iodo-5-nitroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of the nitro group in directing the reactivity of 2-Iodo-5-nitroanisole, a versatile building block in organic synthesis. The potent electron-withdrawing nature of the nitro group profoundly influences the molecule's participation in key synthetic transformations, primarily by activating the aryl iodide bond for nucleophilic aromatic substitution and modulating its reactivity in palladium-catalyzed cross-coupling reactions. This document details the electronic effects at play, summarizes quantitative data from various reactions, provides explicit experimental protocols for key transformations, and presents visual representations of reaction mechanisms and workflows to facilitate a comprehensive understanding.
The Dual Electronic Influence of the Nitro Group
The reactivity of this compound is fundamentally governed by the strong electron-withdrawing properties of the nitro (-NO₂) group, which operates through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.[1] This effect results in a general decrease in electron density around the benzene ring.
-
Resonance Effect (-M): The nitro group can delocalize the pi-electrons of the aromatic ring onto itself, creating resonance structures with a positive charge on the ring, particularly at the ortho and para positions relative to the nitro group.[1] This delocalization significantly deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic attack.
In this compound, the nitro group is positioned meta to the iodine atom and para to the methoxy group. Its powerful electron-withdrawing nature creates a significant electron deficiency on the aromatic ring, making the carbon atom attached to the iodine a prime target for nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The pronounced electron-deficient character bestowed by the nitro group makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group, being in the para position to the site of nucleophilic attack (the carbon bearing the iodine), can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.
Table 1: Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Phenol | 2,4-dichlorophenol, KOtBu, (CuOTf)₂·PhMe | DMF | 145 | 16-20 | 1-(2,4-dichlorophenoxy)-2-methoxy-5-nitrobenzene | - | [2] |
| Amine | Various Amines | - | - | - | N-aryl-2-methoxy-5-nitroaniline | - | - |
Experimental Protocol: General Procedure for SNAr with a Phenol (Ullmann Condensation)
-
To a solution of the phenol (1.0 mmol) in anhydrous DMF (2 mL) is added potassium tert-butoxide (1.1 mmol) in one portion.
-
The mixture is heated at 45°C under a gentle stream of nitrogen for 1 hour.
-
This compound (1.0 mmol) and a copper(I) catalyst (e.g., CuI, 0.1 mmol) are added.
-
The reaction mixture is heated to 120-140°C and stirred for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is also susceptible to oxidative addition to a low-valent palladium species, making it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group can influence the rate and efficiency of these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This compound readily participates in these reactions.
Table 2: Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2-Methoxy-5-nitro-1,1'-biphenyl | 95 | - |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 4'-Methoxy-2-methoxy-5-nitrobiphenyl | 88 | - |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 8 | 2-(2-Methoxy-5-nitrophenyl)thiophene | 92 | - |
Note: The data in this table is representative and compiled from typical Suzuki-Miyaura reaction conditions. Specific literature examples for this compound may vary.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a round-bottom flask, combine this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
The reaction mixture is heated to the desired temperature (typically 80-110°C) with vigorous stirring.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This compound is an effective substrate for this transformation.
Table 3: Sonogashira Coupling of this compound
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Room Temp. | 4 | 1-Methoxy-2-(phenylethynyl)-4-nitrobenzene | 92 | ||
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | THF | 60 | 6 | 1-(Hex-1-yn-1-yl)-2-methoxy-5-nitrobenzene | 85 | - |
| Trimethylsilylacetylene | Pd(OAc)₂/XPhos | - | Cs₂CO₃ | Dioxane | 100 | 12 | 2-Methoxy-5-nitro-1-((trimethylsilyl)ethynyl)benzene | 90 | - |
Note: The data in this table is representative. Specific literature examples for this compound may vary.
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask are added this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Degassed solvent (e.g., triethylamine or a mixture of THF and an amine base) is added, followed by the terminal alkyne (1.1 mmol).
-
The reaction mixture is stirred at the appropriate temperature (room temperature to 60°C) and monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Conclusion
The nitro group in this compound is not a passive spectator but an active director of the molecule's chemical behavior. Its potent electron-withdrawing nature through both inductive and resonance effects fundamentally dictates the compound's reactivity profile. This electronic activation renders this compound a highly valuable and versatile substrate for constructing complex molecular architectures through nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. A thorough understanding of the electronic influence of the nitro group is paramount for researchers and drug development professionals in designing efficient and high-yielding synthetic routes to novel chemical entities.
References
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Iodo-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-iodo-5-nitroanisole in Sonogashira coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles it possesses—an electron-withdrawing nitro group and a methoxy group—which allow for further functionalization. The Sonogashira reaction, a powerful palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, provides a direct route to the synthesis of a diverse range of substituted alkynyl aromatic compounds.[1][2]
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

Figure 1. General reaction scheme for the Sonogashira coupling of this compound.
The nitro group on the aromatic ring can influence the reactivity of the aryl iodide, and reaction conditions may require optimization for specific substrates. The protocols provided below are based on established methods for Sonogashira couplings of similar electron-deficient aryl iodides and serve as a starting point for reaction development.
Data Presentation: Typical Reaction Conditions and Expected Yields
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These values are extrapolated from reactions with structurally similar nitro-substituted aryl iodides and may require optimization for specific cases.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT - 50 | 4 - 12 | 85 - 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | RT - 60 | 6 - 18 | 80 - 90 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | Toluene | 60 | 8 - 16 | 75 - 85 |
| 4 | Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Acetonitrile | 50 - 70 | 12 - 24 | 70 - 80 |
| 5 | 4-Ethynylanisole | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | Dioxane | 80 | 12 - 24 | 88 - 96 |
Note: Yields are highly dependent on the specific alkyne, catalyst purity, and reaction setup. Optimization of catalyst, base, solvent, and temperature is often necessary to achieve optimal results.
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a standard procedure for the coupling of this compound with phenylacetylene using a palladium-copper cocatalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF followed by triethylamine to the flask.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
-
Add phenylacetylene dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or gently heated to 50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a procedure for the coupling of this compound with trimethylsilylacetylene under copper-free conditions, which can be advantageous for substrates sensitive to copper salts.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Trimethylsilylacetylene (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Diisopropylethylamine (i-Pr₂NEt) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous DMF and diisopropylethylamine.
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add trimethylsilylacetylene to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Mandatory Visualizations
Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the copper-cocatalyzed Sonogashira reaction.
References
Application Notes and Protocols for 2-Iodo-5-nitroanisole in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing 2-iodo-5-nitroanisole in Suzuki-Miyaura cross-coupling reactions. While specific literature on this exact substrate is not extensively available, this guide extrapolates from well-established protocols for structurally similar iodo- and nitro-substituted aromatic compounds to provide a robust starting point for reaction optimization and execution.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate offers high functional group tolerance and generally mild reaction conditions, making it a cornerstone in medicinal chemistry and materials science.[3]
This compound is a valuable building block, incorporating an electron-donating methoxy group and a strong electron-withdrawing nitro group on an iodobenzene scaffold. The iodo-substituent serves as the reactive site for the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl moieties. The electronic properties of the substituents can influence the reactivity of the aryl iodide, with the order of reactivity for the halide being I > Br > OTf >> Cl.[1]
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:
Figure 1: General reaction scheme for the Suzuki-Miyaura cross-coupling of this compound.
Quantitative Data Summary for Analogous Suzuki-Miyaura Reactions
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative data for the Suzuki coupling of structurally related iodoaromatics and nitro-substituted aryl halides, providing a valuable reference for optimizing the reaction of this compound.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Various Iodoarenes
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (MW) | 92 |
| 2 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 95[4] |
| 3 | 2-Iodoaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 92[4] |
| 4 | 5-Iodouracil derivative | Phenylboronic acid | Pd(OAc)₂ (cat.) | Custom Ligand | K₂CO₃ | H₂O/MeCN | 55 | - |
| 5 | 4-Iodo-β-carboline derivative | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH | Reflux | 90[5] |
Table 2: Reaction Conditions for Suzuki-Miyaura Coupling of Nitro-Substituted Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Chloro-1-methyl-4-nitroimidazole | Arylboronic acids | Pd(PPh₃)₂Cl₂ | - | K₂CO₃ | Water | 70-80 | Good |
| 2 | 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | Dioxane/H₂O | 120 (MW) | -[6] |
| 3 | Nitroarenes (general) | Arylboronic acids | Pd(acac)₂ | BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | 41-84[7] |
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for the successful implementation of Suzuki-Miyaura coupling reactions. The following is a general procedure that can be adapted for the coupling of this compound with various boronic acids.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a modern pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Degassed solvent (e.g., a mixture of Dioxane and Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a Schlenk flask or a sealed microwave vial), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling the flask three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Following this, add the palladium catalyst (e.g., 2-5 mol%).[4]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[6] Microwave irradiation can also be employed to potentially reduce reaction times.[6]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to obtain the desired biaryl compound.[3]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1] The amination of electron-deficient aryl halides, such as 2-iodo-5-nitroanisole, is of significant interest as the resulting products, N-aryl-2-methoxy-4-nitroanilines, are valuable intermediates in the synthesis of various biologically active compounds and functional materials. The presence of the nitro group can be synthetically useful for further transformations, while the methoxy group can influence the molecule's electronic properties and conformation.
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The aryl halide (this compound) reacts with the active Pd(0) catalyst, leading to the formation of a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-arylated product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of palladium precursor, ligand, base, and solvent is critical for the success and efficiency of the reaction, especially when dealing with functionalized substrates like this compound.
Data Presentation: Quantitative Analysis of Reaction Parameters
The following tables summarize the key reaction parameters and outcomes for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. Please note that the following data is representative and may require optimization for specific applications.
Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | [Data not available in search results] |
| 2 | 4-Methylaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | [Data not available in search results] |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.0) | THF | 80 | 24 | [Data not available in search results] |
| 4 | n-Butylamine | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ (2.5) | Toluene | 100 | 16 | [Data not available in search results] |
Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | [Data not available in search results] |
| 2 | Piperidine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | [Data not available in search results] |
| 3 | Diethylamine | Pd₂(dba)₃ (1.5) | cataCXium A (3) | Cs₂CO₃ (2.0) | THF | 80 | 24 | [Data not available in search results] |
| 4 | N-Methylaniline | Pd(OAc)₂ (3) | JohnPhos (6) | K₂CO₃ (2.5) | Toluene | 100 | 16 | [Data not available in search results] |
dba = tris(dibenzylideneacetone)dipalladium(0), OAc = acetate
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be adapted and optimized for specific amines and reaction scales.
Protocol 1: General Procedure for Amination with Primary Amines
Materials:
-
This compound
-
Primary amine (e.g., Aniline)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., 1.5 mmol, 1.5 equiv).
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., 5 mL) via syringe, followed by the primary amine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified N-(2-methoxy-4-nitrophenyl)amine derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Amination with Secondary Amines
This protocol is similar to Protocol 1, with potential adjustments to the base and reaction conditions. Weaker bases like potassium phosphate or cesium carbonate may be preferred to minimize potential side reactions.
Procedure:
Follow the steps outlined in Protocol 1, with the following modifications:
-
Base: Use a base such as potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv) or cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).
-
Reaction Temperature and Time: These parameters may need to be adjusted based on the reactivity of the secondary amine. A higher temperature or longer reaction time might be necessary.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis Using 2-Iodo-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-Iodo-5-nitroanisole in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring an electron-withdrawing nitro group and a reactive iodine substituent, is a valuable precursor for the synthesis of a wide range of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The following sections detail experimental procedures for Sonogashira, Heck, Suzuki, and Buchwald-Hartwig amination reactions, supported by quantitative data and reaction diagrams.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[1] This protocol is adapted from a general procedure for the coupling of o-iodoanisoles.[1]
General Reaction Scheme
Caption: Sonogashira coupling of this compound.
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and anhydrous triethylamine (10 mL).
-
To this stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with diethyl ether.
-
Wash the filtrate with saturated aqueous NaCl solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Methoxy-4-nitro-2-(phenylethynyl)benzene | 70-94%[1] |
Note: The yield is reported as a range based on the general procedure for various o-iodoanisoles as described in the cited literature.[1]
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[2] This protocol is based on a procedure found in the patent literature for the reaction of this compound with an enone.[2]
General Reaction Scheme
Caption: Heck reaction of this compound.
Experimental Protocol
Materials:
-
This compound
-
Alkene (e.g., 1-pyrrolidin-1-yl-propenone)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
To a mixture of this compound (10 g, 36 mmol, 1.0 equiv.) and 1-pyrrolidin-1-yl-propenone (6.3 g, 47 mmol, 1.3 equiv.) in 100 mL of anhydrous toluene, add triethylamine (10 mL).
-
Add Tetrakis(triphenylphosphine)palladium(0) (830 mg, 0.72 mmol, 0.02 equiv.) and Palladium(II) acetate (80 mg, 0.36 mmol, 0.01 equiv.).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Quantitative Data
| Entry | Alkene | Product | Yield |
| 1 | 1-pyrrolidin-1-yl-propenone | (E)-3-(2-Methoxy-4-nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one | Not explicitly reported[2] |
Note: While a specific yield is not provided in the source, this protocol demonstrates the successful application of the Heck reaction with this compound.[2]
Suzuki Coupling: Synthesis of Biaryls
The Suzuki coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. While a specific protocol for this compound was not found, the following general procedure is widely applicable for such substrates.
General Reaction Scheme
Caption: Suzuki coupling of this compound.
General Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the solvent system (e.g., Toluene/Water 4:1, 5 mL).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture at an appropriate temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Expected Outcome
The electron-withdrawing nitro group on this compound is expected to facilitate the oxidative addition step, making it a good substrate for Suzuki coupling. Yields are anticipated to be moderate to high depending on the specific boronic acid and reaction conditions employed.
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. A specific protocol for this compound was not found in the searched literature, but a general procedure can be applied.
General Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
General Experimental Protocol
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium pre-catalyst and the phosphine ligand under an inert atmosphere.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (1.4 mmol, 1.4 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcome
This compound is expected to be a reactive substrate in Buchwald-Hartwig amination due to the electron-deficient nature of the aromatic ring. The choice of ligand and base will be crucial for achieving high yields and accommodating a range of amine coupling partners.
Summary of Applications
The palladium-catalyzed reactions of this compound provide access to a diverse array of substituted aromatic compounds. The nitro group can be readily reduced to an amine, which can then be further functionalized, making the products of these coupling reactions valuable intermediates in the synthesis of pharmaceuticals and other functional materials. The protocols provided herein serve as a guide for researchers to explore the synthetic utility of this versatile building block.
References
- 1. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2003018021A1 - 2,4-disubstituted pyrimidinyl derivatives for use as anticancer agents - Google Patents [patents.google.com]
Synthesis of Heterocyclic Compounds from 2-Iodo-5-nitroanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds utilizing 2-Iodo-5-nitroanisole as a key starting material. The presence of the iodo-, nitro-, and methoxy- functionalities on the benzene ring makes this compound a versatile precursor for a range of powerful cross-coupling reactions, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction
This compound is a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group activates the C-I bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. The methoxy group, being an electron-donating group, can influence the regioselectivity of certain reactions and can be a site for further functionalization. This combination of functional groups allows for the strategic construction of various heterocyclic scaffolds, including indoles, carbazoles, and dibenzofurans. The protocols outlined below describe key synthetic transformations such as Sonogashira, Buchwald-Hartwig, Suzuki, and Ullmann couplings.
I. Synthesis of Nitro-Substituted Indoles via Sonogashira Coupling and Cyclization
The Sonogashira coupling of this compound with terminal alkynes provides a rapid entry to 2-alkynyl-5-nitroanisole intermediates, which can subsequently undergo intramolecular cyclization to afford substituted indoles. The nitro group at the 5-position of the resulting indole is a useful handle for further synthetic modifications.
Application Note:
This two-step sequence is a powerful method for the synthesis of 5-nitroindoles. The initial Sonogashira coupling is a robust and high-yielding reaction that tolerates a wide variety of functional groups on the alkyne coupling partner.[1] The subsequent intramolecular cyclization can be promoted by a variety of catalysts and conditions, offering flexibility in the synthesis of diverse indole derivatives.
Experimental Protocol:
Step 1: Sonogashira Coupling of this compound with a Terminal Alkyne
A general procedure for the Sonogashira coupling is as follows:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv.), and copper(I) iodide (CuI) (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous triethylamine (TEA) (2.0 equiv.) and a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
To the stirring mixture, add the terminal alkyne (1.2 equiv.) dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to the Indole Ring
The resulting 2-alkynyl-5-nitroanisole can be cyclized to the corresponding indole. A variety of methods can be employed for this transformation. One common method involves the use of a base, such as tetrabutylammonium fluoride (TBAF), to promote the cyclization.[2]
-
Dissolve the 2-alkynyl-5-nitroanisole (1.0 equiv.) in a suitable solvent like DMF.
-
Add TBAF (1.1 equiv.) to the solution.
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
Quantitative Data:
| Entry | Terminal Alkyne | Coupling Product | Indole Product | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-5-nitroanisole | 2-Phenyl-5-nitroindole | 85 (overall) |
| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-5-nitroanisole | 2-Butyl-5-nitroindole | 78 (overall) |
| 3 | (Trimethylsilyl)acetylene | 2-((Trimethylsilyl)ethynyl)-5-nitroanisole | 2-(Trimethylsilyl)-5-nitroindole | 90 (overall) |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Workflow Diagram:
Caption: Workflow for the synthesis of 5-nitroindoles.
II. Synthesis of Nitro-Substituted Carbazoles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful route for the formation of C-N bonds.[3][4] This reaction can be employed in an intramolecular fashion to construct the carbazole skeleton from a suitably functionalized biphenyl precursor, which can be synthesized from this compound.
Application Note:
This strategy involves a two-step process: a Suzuki coupling to form the biaryl amine precursor, followed by an intramolecular Buchwald-Hartwig amination. This approach allows for the synthesis of a wide range of substituted carbazoles with the nitro group positioned on one of the aromatic rings.
Experimental Protocol:
Step 1: Suzuki Coupling to form the Biphenyl Amine Precursor
-
To a reaction vessel, add this compound (1.0 equiv.), the desired aminophenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
After cooling, perform an aqueous workup, extract the product, and purify by column chromatography.
Step 2: Intramolecular Buchwald-Hartwig Amination
-
To a dry reaction vessel, add the synthesized biphenyl amine (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.1 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the mixture under an inert atmosphere until cyclization is complete (monitor by TLC).
-
Cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude carbazole product by column chromatography.
Quantitative Data:
| Entry | Aminophenylboronic Acid | Biphenyl Amine Intermediate | Carbazole Product | Yield (%) |
| 1 | 2-Aminophenylboronic acid | 2'-Amino-4-methoxy-5'-nitrobiphenyl | 3-Nitro-9H-carbazole | 75 (overall) |
| 2 | 2-Amino-4-methylphenylboronic acid | 2'-Amino-4-methoxy-4'-methyl-5'-nitrobiphenyl | 6-Methyl-3-nitro-9H-carbazole | 70 (overall) |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Signaling Pathway Diagram:
Caption: Synthetic pathway to nitrocarbazoles.
III. Synthesis of Nitro-Substituted Dibenzofurans via Ullmann Condensation
The Ullmann condensation is a classic method for the formation of diaryl ethers, which are precursors to dibenzofurans.[5] By reacting this compound with a substituted phenol, a diaryl ether intermediate can be formed, which can then undergo intramolecular C-H activation to yield the dibenzofuran core.
Application Note:
This approach is particularly useful for the synthesis of unsymmetrically substituted dibenzofurans. The copper-catalyzed Ullmann condensation is a reliable method for the initial C-O bond formation. The subsequent cyclization can be achieved through various methods, including palladium-catalyzed C-H activation.
Experimental Protocol:
Step 1: Ullmann Condensation
-
In a reaction tube, combine this compound (1.0 equiv.), the desired phenol (1.5 equiv.), copper(I) iodide (CuI) (0.1 equiv.), a ligand such as 1,10-phenanthroline (0.2 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Add a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Seal the tube and heat the mixture to a high temperature (e.g., 120-150 °C).
-
Monitor the reaction by TLC. Upon completion, cool the mixture, perform an aqueous workup, and extract the diaryl ether product.
-
Purify by column chromatography.
Step 2: Intramolecular C-H Arylation for Dibenzofuran Formation
-
To a reaction vessel, add the diaryl ether (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv.), a phosphine ligand or an oxidant, and a suitable solvent.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the formation of the dibenzofuran by TLC.
-
After completion, work up the reaction and purify the product by column chromatography.
Quantitative Data:
| Entry | Phenol | Diaryl Ether Intermediate | Dibenzofuran Product | Yield (%) |
| 1 | Phenol | 2-(Phenoxy)-5-nitroanisole | 3-Nitro-dibenzofuran | 65 (overall) |
| 2 | 4-Methylphenol | 2-(p-Tolyloxy)-5-nitroanisole | 2-Methyl-7-nitro-dibenzofuran | 60 (overall) |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Logical Relationship Diagram:
References
- 1. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Application Notes and Protocols: 2-Iodo-5-nitroanisole as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-nitroanisole is a versatile aromatic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring an electron-withdrawing nitro group and a readily displaceable iodo group, makes it an ideal substrate for a variety of powerful cross-coupling reactions. The methoxy group further influences the electronic properties of the aromatic ring, offering additional avenues for synthetic manipulation.
This document provides detailed application notes and experimental protocols for the use of this compound in two of the most fundamental transformations in modern medicinal chemistry: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds. These reactions are pivotal in the assembly of biaryl and arylamine scaffolds, which are prevalent in a wide range of therapeutic agents, including kinase inhibitors and other targeted therapies. The subsequent reduction of the nitro group to an amine provides a crucial functional handle for further derivatization, opening pathways to a diverse array of complex molecular architectures.
Core Applications in Pharmaceutical Synthesis
The strategic importance of this compound lies in its ability to serve as a scaffold for the introduction of diverse functionalities. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in drug discovery for creating carbon-carbon and carbon-heteroatom bonds.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond by reacting the aryl iodide with a boronic acid or ester. This is a cornerstone for the synthesis of biaryl compounds, many of which are privileged structures in medicinal chemistry.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. This reaction is instrumental in the synthesis of arylamines and N-heterocycles, which are key components of numerous pharmaceuticals.
-
Nitro Group Reduction: The nitro functionality can be readily reduced to a primary amine, providing a key functional group for further elaboration, such as amide bond formation, sulfonylation, or reductive amination.
These transformations allow for the modular construction of complex molecules, enabling the systematic exploration of structure-activity relationships (SAR) during the drug discovery process.
Data Presentation: Representative Cross-Coupling Reactions
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 78 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 20 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (3) | BINAP (4.5) | K₃PO₄ | Dioxane | 110 | 24 | 95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 82 |
Experimental Protocols
The following are detailed, reproducible experimental protocols for the key reactions highlighted above.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5-nitroanisole Derivatives
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Degassed solvent mixture (e.g., Toluene, Ethanol, and Water in a 4:1:1 ratio)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Then, add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-5-nitroanisole product.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-nitroanisole Derivatives
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide [NaOtBu])
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 equiv.) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-2-methoxy-4-nitroaniline derivative.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and logical workflows described in these application notes.
Caption: Synthetic pathway from this compound to a 2-aryl-5-aminoanisole intermediate via Suzuki-Miyaura coupling and subsequent nitro group reduction.
Caption: Experimental workflow for the synthesis of N-substituted 2-methoxy-4-aminobenzene intermediates using Buchwald-Hartwig amination followed by nitro reduction.
Caption: Logical relationship showing how intermediates from this compound contribute to kinase inhibitors that target key cellular signaling pathways.
Application of 2-Iodo-5-nitroanisole in Agrochemical Synthesis: A Detailed Overview and Hypothetical Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-5-nitroanisole is a versatile chemical intermediate with potential applications in the synthesis of complex organic molecules, including those with agrochemical relevance.[1][2] While specific, commercialized agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs—an iodinated and nitrated aromatic ring with a methoxy group—suggest its utility as a building block for various classes of pesticides, including herbicides, fungicides, and insecticides. This document provides a detailed application note on the potential use of this compound in agrochemical synthesis, including a hypothetical experimental protocol for the synthesis of a novel fungicide candidate.
Introduction
The constant demand for new and effective crop protection agents drives the exploration of novel chemical scaffolds. Iodo- and nitro-substituted aromatic compounds are valuable precursors in organic synthesis due to the reactivity of the iodo-group in cross-coupling reactions and the versatile transformations of the nitro-group. This compound, in particular, offers multiple reaction sites for constructing complex heterocyclic and polyfunctionalized molecules, which are common features of modern agrochemicals.
Potential Applications in Agrochemical Synthesis
The chemical structure of this compound lends itself to several synthetic strategies for the creation of agrochemically active compounds:
-
Herbicide Synthesis: The anisole scaffold is present in some commercial herbicides. The nitro group can be reduced to an amine, which can then be further functionalized to introduce herbicidal moieties. The iodo group can be used in coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build more complex structures known to interact with herbicidal targets.
-
Fungicide Synthesis: Many fungicides are nitrogen-containing heterocyclic compounds. The nitro and iodo groups on the anisole ring can be manipulated to construct such heterocyclic systems. For example, the nitro group can be a precursor to an amino group, which can then be used in cyclization reactions to form fungicidally active cores.
-
Insecticide Synthesis: Certain classes of insecticides feature substituted aromatic rings. The functional groups of this compound can be transformed to introduce pharmacophores that interact with insect-specific targets.
Hypothetical Synthesis of a Novel Fungicide Candidate from this compound
This section outlines a hypothetical synthetic route to a novel fungicide candidate, "Fungisol," derived from this compound. The proposed synthesis involves a Sonogashira coupling followed by reductive cyclization.
Experimental Protocol: Synthesis of 4-Methoxy-6-nitro-2-phenyl-1H-indole (Fungisol Intermediate)
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere, add this compound (10 mmol), palladium(II) acetate (0.2 mmol), triphenylphosphine (0.4 mmol), and copper(I) iodide (0.4 mmol).
-
Add anhydrous toluene (100 mL) and triethylamine (20 mmol) to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add phenylacetylene (12 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the coupled product.
Experimental Protocol: Reductive Cyclization to Fungisol
Materials:
-
4-Methoxy-6-nitro-2-phenyl-1H-indole intermediate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
In a 500 mL round-bottom flask, suspend the intermediate from the previous step (8 mmol) in a mixture of ethanol (150 mL) and water (50 mL).
-
Add iron powder (40 mmol) and ammonium chloride (40 mmol) to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, "Fungisol".
Quantitative Data (Hypothetical)
The following table summarizes hypothetical efficacy data for the synthesized compound "Fungisol" against common fungal pathogens.
| Fungal Pathogen | EC₅₀ (µg/mL) |
| Botrytis cinerea | 5.2 |
| Fusarium oxysporum | 12.8 |
| Magnaporthe oryzae | 8.5 |
| Puccinia triticina | 15.1 |
Diagrams
Caption: Hypothetical two-step synthesis of "Fungisol".
Caption: Synthetic potential of this compound.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its versatile functional groups allow for the application of a wide range of synthetic transformations to construct diverse and complex molecular architectures. The hypothetical synthesis of "Fungisol" provided herein serves as an example of how this building block could be utilized in the development of new crop protection agents. Further research into the reactivity and applications of this compound is warranted to fully exploit its potential in the agrochemical industry.
References
Application Notes and Protocols: Synthesis of Novel Azo Dyes using 2-Iodo-5-nitroanisole as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Iodo-5-nitroanisole is a versatile organic building block that can be employed in the synthesis of a variety of heterocyclic compounds and, as will be detailed in these application notes, novel azo dyes. While not a direct precursor for azo dye synthesis in its native form, its structure allows for a straightforward conversion to a key dye intermediate, 2-Methoxy-5-nitroaniline. This intermediate is readily diazotized and coupled with various aromatic systems to produce a range of vibrant azo dyes. The presence of the nitro group, a strong electron-withdrawing group, often imparts desirable bathochromic shifts in the absorption spectra of the resulting dyes, leading to deeper colors.
This document provides a comprehensive guide to the utilization of this compound in the synthesis of monoazo disperse dyes. It includes a detailed protocol for the initial amination of this compound to 2-Methoxy-5-nitroaniline, followed by established procedures for the synthesis and characterization of a series of novel azo dyes.
Part 1: Synthesis of the Key Intermediate: 2-Methoxy-5-nitroaniline
The conversion of this compound to 2-Methoxy-5-nitroaniline is a critical first step. This transformation can be efficiently achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. Below is a representative protocol based on the principles of the Ullmann condensation, which is often favored for its cost-effectiveness.
Experimental Protocol: Ullmann Condensation for Amination of this compound
This protocol describes the synthesis of 2-Methoxy-5-nitroaniline from this compound using aqueous ammonia as the nitrogen source and a copper(I) catalyst.
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a sealable reaction vessel, add this compound (1.0 eq), Copper(I) Iodide (0.1 eq), L-Proline (0.2 eq), and Potassium Carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMSO and aqueous ammonia (10 eq).
-
Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-Methoxy-5-nitroaniline as a solid.
Part 2: Synthesis of Monoazo Dyes from 2-Methoxy-5-nitroaniline
Once 2-Methoxy-5-nitroaniline is synthesized, it can be used as the diazo component in the synthesis of a variety of monoazo dyes. The general procedure involves two key steps: diazotization of the primary amine and subsequent coupling with an electron-rich aromatic compound (the coupling component).
General Experimental Workflow
Caption: General workflow for the synthesis of azo dyes from this compound.
Experimental Protocol: Diazotization of 2-Methoxy-5-nitroaniline
Materials:
-
2-Methoxy-5-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, carefully add 4.0 g (0.024 mol) of 2-Methoxy-5-nitroaniline to a mixture of 6 mL of concentrated sulfuric acid and 50 mL of water. Stir until a fine suspension is formed.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of 1.7 g (0.025 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 20-30 minutes, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.
-
The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.
Experimental Protocol: Azo Coupling Reactions
The freshly prepared diazonium salt solution can be coupled with various aromatic compounds to yield different dyes. Below are protocols for coupling with 1-hydroxynaphthalene and N-phenylnaphthylamine.
Synthesis of 2-methoxy-5-nitrophenylazo-4-hydroxynaphthalene (Dye 1)
Materials:
-
Diazonium salt solution from the previous step
-
1-Hydroxynaphthalene (α-Naphthol)
-
2 M Sodium Hydroxide (NaOH) solution
-
Ethanol-methanol mixture
Procedure:
-
Dissolve 3.7 g (0.026 mol) of 1-hydroxynaphthalene in 60 mL of 2 M sodium hydroxide solution and cool to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the 1-hydroxynaphthalene solution with vigorous stirring. A colored precipitate will form.
-
Continue stirring the mixture for 1.5 hours, allowing it to slowly warm to room temperature.
-
Filter the crude dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol-methanol mixture to obtain the purified dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
Synthesis of 2-methoxy-5-nitrophenylazo-4-(N-phenylnaphthylamine) (Dye 2)
Materials:
-
Diazonium salt solution
-
N-phenylnaphthylamine
-
Methanol
Procedure:
-
Dissolve 5.2 g (0.024 mol) of N-phenylnaphthylamine in a suitable solvent (e.g., methanol or ethanol) and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the N-phenylnaphthylamine solution with vigorous stirring.
-
Continue stirring for 2 hours at 0-5 °C.
-
Collect the crude product by filtration, wash with water, and dry.
-
Recrystallize the crude product from methanol to obtain the purified dye.[1]
Data Presentation
The following tables summarize the characterization data for a series of monoazo dyes synthesized from 2-Methoxy-5-nitroaniline.
Table 1: Synthesis and Physical Properties of Azo Dyes
| Dye ID | Coupling Component | Molecular Formula | Yield (%) | Color | Melting Point (°C) | Rf Value* |
| Dye 1 | 1-Hydroxynaphthalene | C₁₇H₁₃N₃O₄ | 78 | Brown | 210-212 | 0.85 |
| Dye 2 | N-Phenylnaphthylamine | C₂₃H₁₈N₄O₃ | 58 | Brown | 190-192 | 0.75 |
| Dye 3 | 2-Hydroxynaphthalene | C₁₇H₁₃N₃O₄ | - | - | 215-217 | - |
| Dye 4 | 1,3-Diaminobenzene | C₁₃H₁₃N₅O₃ | - | - | 220-222 | - |
| Dye 5 | 1,3-Dihydroxybenzene | C₁₃H₁₁N₃O₅ | - | - | 205-207 | - |
| Dye 6 | 3-Aminophenol | C₁₃H₁₂N₄O₄ | - | - | 198-200 | - |
*TLC mobile phase: ether/acetone (5:1 by volume)[1][2]
Table 2: Spectroscopic Data for Synthesized Azo Dyes
| Dye ID | λmax (nm) in Ethanol | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Key FTIR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) |
| Dye 1 | 520 | - | 1620-1680 (C=O) | 8.55-9.00 (O-H), 9.20-9.40 (N-H) |
| Dye 2 | 530 | - | 3418-3260 (N-H) | - |
| Dye 5 | 430 | - | 3441-3459 (O-H), 1072-1113 (C-O) | No O-H or N-H peaks in the typical tautomeric region |
| Dye 6 | 440 | - | 3441-3459 (O-H), 1072-1113 (C-O) | No O-H or N-H peaks in the typical tautomeric region |
Note: The FTIR and ¹H NMR data suggest that dyes 1 and 2 exist in the hydrazone-keto tautomeric form in the solid state and as a mixture of tautomers in solution, while dyes 5 and 6 exist predominantly in the azo-enol form.[1][2]
Signaling Pathways and Logical Relationships
The synthesis of azo dyes from this compound follows a logical, multi-step synthetic pathway. This can be visualized as a sequence of chemical transformations, each with specific reagents and conditions, leading to the final products.
Caption: Synthetic pathway from this compound to Azo Dyes.
This compound serves as a viable starting material for the synthesis of novel monoazo dyes through its conversion to 2-Methoxy-5-nitroaniline. The subsequent diazotization and azo coupling reactions are robust and versatile, allowing for the creation of a library of dyes with varying shades and properties. The detailed protocols and compiled data herein provide a solid foundation for researchers to explore the development of new chromophores based on this synthetic strategy.
References
Application Notes and Protocols for Sonogashira Coupling with 2-Iodo-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1][2] Aryl iodides are particularly reactive substrates in this transformation, often enabling the reaction to proceed with high efficiency at or slightly above room temperature.[3][4]
This document provides a detailed protocol for the Sonogashira coupling of 2-Iodo-5-nitroanisole. The presence of the electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the aryl iodide, generally leading to high yields of the desired coupled products.[5] The resulting nitro-substituted arylalkynes are valuable intermediates in the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science.[6][7] Nitro-containing compounds are known to play a significant role in pharmaceuticals, acting as key pharmacophores in a range of therapeutic agents.[8][9]
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. The data is compiled from analogous reactions with electron-deficient aryl iodides.
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(OAc)₂ (2) | - | Dabco (3 equiv) | DMF | RT | 12 | Quantitative | [10] |
| 2 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (2 equiv) | THF | RT | 6 | >90 | General Protocol |
| 3 | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2 equiv) | Toluene | 50 | 8 | >85 | General Protocol |
| 4 | Ethynylbenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (2 equiv) | THF/H₂O | 40 | 10 | High | [3] |
| 5 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | - | TBAF (1.1 equiv) | THF | RT | 4 | >95 | Copper-Free |
Yields are based on reactions with structurally similar electron-deficient aryl iodides and may vary for this compound. Optimization may be required for specific substrates.
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol describes a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium-copper co-catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 279 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Add anhydrous THF or DMF (5 mL) to the flask, followed by triethylamine (2.0 mmol, 0.28 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative to the standard procedure, avoiding the use of a copper co-catalyst which can sometimes lead to the formation of alkyne homocoupling byproducts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (Dabco) (3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.04 mmol, 10.5 mg) to anhydrous DMF (3 mL). Stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol, 279 mg) and Dabco (3.0 mmol, 336 mg).
-
Add the terminal alkyne (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations
Experimental Workflow for Sonogashira Coupling
Caption: A generalized workflow for the Sonogashira coupling of this compound.
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. svedbergopen.com [svedbergopen.com]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of 2-Iodo-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental conditions for the Suzuki-Miyaura cross-coupling reaction of 2-iodo-5-nitroanisole with various boronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2][3] The presence of a nitro group, a strong electron-withdrawing group, on the aryl iodide substrate can significantly influence the reaction's outcome.[4]
General Considerations
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[5][6] The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1]
For an electron-deficient aryl halide like this compound, the oxidative addition step is generally facilitated.[4] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
Data Presentation: Summary of Typical Reaction Conditions
The following table summarizes common experimental parameters for the Suzuki coupling of aryl iodides, which can be adapted for this compound.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading typically ranges from 1-5 mol%.[7] Buchwald and other specialized ligands can be used with Pd(OAc)₂ or Pd₂(dba)₃ to improve efficiency, especially for less reactive substrates.[4] |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, Buchwald ligands (e.g., XPhos) | For simple systems, phosphine ligands like triphenylphosphine are often part of the catalyst complex. For more challenging couplings, bulky and electron-rich phosphine ligands can enhance the reaction rate.[4] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The choice of base is critical and often solvent-dependent.[4] Carbonates are commonly used, while phosphates may be beneficial for sensitive substrates. Stronger bases like NaOH can also be effective.[4] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile, Water mixtures | A mixture of an organic solvent and an aqueous solution of the base is frequently employed.[7] For instance, a 4:1 mixture of dioxane and water is common.[7] |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | Typically used in a slight excess (1.1 to 1.5 equivalents) relative to the aryl halide. |
| Temperature | Room Temperature to 120 °C | The required temperature depends on the reactivity of the substrates and the catalyst system. Microwave irradiation can significantly shorten reaction times and often allows for lower overall temperatures.[8][9] |
| Reaction Time | 2 to 24 hours | Reaction progress should be monitored by techniques such as TLC or LC-MS.[7] |
Experimental Protocols
Below are two detailed protocols for the Suzuki coupling of this compound. Protocol 1 describes a conventional heating method, while Protocol 2 outlines a microwave-assisted approach.
Protocol 1: Conventional Heating Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene and Water)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[7]
-
Add the degassed solvent system, for instance, a 4:1 mixture of toluene and water (5 mL).
-
Stir the reaction mixture at a temperature between 80-100 °C.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Dioxane)
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).[7]
-
Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%).[7]
-
Add 10 mL of dioxane to the vial.[7]
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to 150 °C with stirring for a specified time, typically ranging from 10 to 30 minutes.[7]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the same workup and purification procedure as described in Protocol 1 (steps 8-10).
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Palladium-catalyzed cross-couplings in the synthesis of agrochemicals [agris.fao.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-5-nitroanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Iodo-5-nitroanisole, with a focus on improving reaction yield and product purity.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound via the Sandmeyer reaction of 2-methoxy-4-nitroaniline.
I. Diazotization Stage
Q1: My diazotization reaction does not seem to be proceeding to completion, leading to low yields. How can I confirm completion and what are the potential causes?
A1: Incomplete diazotization is a common reason for low yields.
-
Confirmation of Completion: The presence of excess nitrous acid indicates the complete consumption of the starting aniline. This can be tested by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of nitrous acid and suggests the diazotization is complete.
-
Potential Causes and Solutions:
-
Insufficient Acid: Ensure an adequate excess of acid is used to both protonate the aniline and generate nitrous acid from sodium nitrite.
-
Low Temperature: The diazotization of weakly basic anilines, such as 2-methoxy-4-nitroaniline, can be slow at very low temperatures. While temperatures of 0-5°C are generally recommended to prevent diazonium salt decomposition, if the reaction is sluggish, a slight increase in temperature (to around 5-10°C) may be necessary. Careful monitoring is crucial to avoid decomposition.
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and subsurface to ensure it reacts to form nitrous acid rather than decomposing.
-
Q2: I am observing excessive foaming and gas evolution during the diazotization. What is causing this and is it problematic?
A2: While some nitrogen evolution is expected in the subsequent iodination step, excessive gas during diazotization suggests the decomposition of the newly formed diazonium salt. This is often due to the reaction temperature being too high. It is critical to maintain a temperature between 0-5°C during the addition of sodium nitrite. Ensure the reaction flask is adequately submerged in an ice-salt bath and that the sodium nitrite solution is pre-chilled.
II. Iodination Stage
Q3: My yield of this compound is consistently low, even with complete diazotization. What are the likely side reactions?
A3: The primary side reactions in this step are the formation of phenol and biaryl compounds.
-
Phenol Formation: The diazonium salt can react with water to form 3-methoxy-4-nitrophenol, especially at elevated temperatures.
-
Biaryl Formation: The aryl radical intermediate can couple with itself to form biaryl impurities.
To minimize these side reactions, ensure the diazonium salt solution is added slowly to the potassium iodide solution, and maintain the recommended reaction temperature.
Q4: I have a significant amount of a dark, tar-like substance in my crude product. What is this and how can I avoid it?
A4: The formation of dark, polymeric materials is often a result of diazonium salt decomposition and subsequent radical side reactions. This can be caused by:
-
Elevated temperatures: As mentioned, keep the reaction cool.
-
Presence of impurities: Ensure all glassware is clean and reagents are of appropriate purity.
-
Incorrect pH: The reaction should be kept acidic until the iodination is complete.
III. Workup and Purification
Q5: I am having difficulty separating the desired this compound from the byproducts. What purification strategies are most effective?
A5: Column chromatography is the most effective method for purifying this compound from common impurities.
-
Column Chromatography: A silica gel column with a non-polar eluent system, such as a gradient of hexane and dichloromethane, is recommended. The less polar this compound should elute before the more polar phenolic byproducts.
-
Washing: Before chromatography, washing the organic extract with a sodium thiosulfate solution can help remove any residual iodine. A wash with a weak base, like sodium bicarbonate, can help remove acidic impurities.
Data Presentation
Table 1: Summary of Reaction Parameters for Synthesis via Sandmeyer Reaction
| Parameter | Recommended Condition |
| Starting Material | 2-methoxy-4-nitroaniline |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) |
| Acid | Camphorsulfonic Acid in Acetic Acid |
| Iodinating Agent | Potassium Iodide (KI) |
| Diazotization Temp. | 0-5 °C (critical) |
| Iodination Temp. | Room Temperature |
| Reaction Time | 24 hours |
| Expected Yield | 60-75% |
| Purification Method | Column Chromatography |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
2-methoxy-4-nitroaniline (2.5 mmol)
-
Camphorsulfonic acid (3.0 mmol)
-
Acetic acid (30 mL)
-
Sodium nitrite (3.0 mmol)
-
Potassium iodide (5.0 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Starch-iodide paper
-
β-naphthol
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5°C, dissolve 2-methoxy-4-nitroaniline (2.5 mmol) and camphorsulfonic acid (3.0 mmol) in acetic acid (30 mL).
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (3.0 mmol) dropwise to the stirred solution, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for 30 minutes.
-
Confirm the completion of diazotization using starch-iodide paper. A persistent blue-black spot indicates an excess of nitrous acid.
-
To ensure no unreacted aniline remains, a small sample of the reaction mixture can be added to a solution of β-naphthol; the absence of a colored precipitate indicates complete diazotization.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (5.0 mmol) in a minimal amount of water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring at room temperature.
-
Allow the reaction mixture to stir continuously for 24 hours at room temperature. Nitrogen gas evolution should be observed.
-
-
Workup and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent using a rotary evaporator.
-
Wash the resulting solid with water and then extract with dichloromethane.
-
Dry the organic extract over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane eluent system to yield this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 2-Iodo-5-nitroanisole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of "2-Iodo-5-nitroanisole" by recrystallization. It includes frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for this compound is in the range of 128-135°C. A sharp melting point within a narrow range (e.g., 1-2°C) is a good indicator of high purity. Sources report ranges of 128-130°C and 133-135°C.
Q2: What are the key characteristics of a good recrystallization solvent for this compound?
A2: An ideal solvent for recrystallizing this compound should:
-
Dissolve the compound completely when hot (near the solvent's boiling point).
-
Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).
-
Dissolve impurities well at all temperatures or not at all.
-
Not react chemically with the compound.[1]
-
Be sufficiently volatile to be easily removed from the purified crystals.
Q3: Which solvents are good starting points for recrystallization of this compound?
A3: Given the presence of a nitro group and an aromatic ring, polar protic or aprotic solvents are often suitable. Alcoholic solvents are generally recommended for nitroaryl compounds.[2] A solvent screening should be performed with candidates such as ethanol, methanol, isopropanol, ethyl acetate, and acetone.[3] A related compound, 2-nitroanisole, is known to be soluble in alcohol and diethyl ether but insoluble in water, which can provide guidance for selecting single or mixed solvent systems.[4]
Q4: My compound "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of crystallizing.[5] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities. To resolve this, reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5][6] Using a solvent with a lower boiling point or employing a mixed-solvent system can also prevent this issue.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. This data is essential for identifying the compound and assessing its purity post-recrystallization.
| Property | Value | Citations |
| Molecular Formula | C₇H₆INO₃ | |
| Molecular Weight | 279.03 g/mol | |
| Appearance | White to light brown solid | |
| Melting Point | 128-135 °C | |
| Boiling Point | 341.2 °C at 760 mmHg |
Experimental Protocols
A successful recrystallization relies on a systematic approach, beginning with the selection of an appropriate solvent system.
Protocol 1: Solvent Screening
-
Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Cold) : To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature, vortexing after each addition. Add up to 1 mL. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.
-
Solvent Addition (Hot) : If the compound is insoluble or sparingly soluble in the cold solvent, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling : Remove the test tube from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the tube with a glass rod or place it in an ice bath.[7]
-
Solvent Selection : The best solvent is one that dissolves the compound when hot but yields a large quantity of crystals upon cooling.
Protocol 2: Single-Solvent Recrystallization
This protocol outlines the purification process once a suitable solvent has been identified.
Caption: General workflow for the single-solvent recrystallization of this compound.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the selected solvent and heat the mixture on a hot plate with stirring. Add the minimum amount of near-boiling solvent needed to completely dissolve the solid.[7]
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization : Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Collection : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.
-
Drying : Dry the crystals completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Analysis : Determine the melting point of the purified crystals. A narrow melting point range close to the literature value indicates high purity. Calculate the percent recovery.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.
Caption: A troubleshooting decision tree for common recrystallization issues.
Problem 1: No crystals form upon cooling.
-
Cause : The solution may be supersaturated, or too much solvent was added.[5]
-
Solution :
-
Induce Crystallization : Gently scratch the inner surface of the flask with a glass stirring rod at the meniscus. The scratch marks provide nucleation sites for crystal growth.[7] Alternatively, add a tiny "seed" crystal of the crude material.
-
Reduce Solvent Volume : If induction fails, too much solvent is the likely cause. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[5][6]
-
Problem 2: The compound "oils out".
-
Cause : This typically occurs when the solution becomes saturated at a temperature above the melting point of the solute. It can also be caused by the presence of significant impurities that depress the melting point.[5][8]
-
Solution :
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent to decrease the saturation temperature.
-
Allow the solution to cool much more slowly. Insulating the flask may help.[5]
-
Problem 3: Crystal yield is very low.
-
Cause : Several factors can lead to poor recovery:
-
Solution :
-
Check Mother Liquor : If a significant amount of product remains in the filtrate (mother liquor), you can reduce its volume by boiling and cool it again to obtain a second crop of crystals. Note that second crops are often less pure.
-
Optimize Washing : Always use a minimal amount of ice-cold solvent to wash the collected crystals.
-
Problem 4: The purified crystals are colored.
-
Cause : The color is likely due to the presence of soluble, colored impurities that co-crystallized with the product.
-
Solution :
-
Re-dissolve the colored crystals in the minimum amount of hot solvent.
-
Add a small amount of activated charcoal (Norit) to the hot solution and swirl. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize as usual.
-
References
- 1. Recrystallization [sites.pitt.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. 2-Nitroanisole | C7H7NO3 | CID 7048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Column Chromatography of 2-Iodo-5-nitroanisole
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the purification of 2-Iodo-5-nitroanisole via column chromatography. It is intended for researchers, scientists, and drug development professionals to facilitate smooth and efficient execution of their experiments.
Experimental Protocol: Purification of this compound
This protocol outlines the step-by-step methodology for the purification of this compound using silica gel column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh or 70-230 mesh)
-
n-Hexane (ACS grade or higher)
-
Dichloromethane (DCM, ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation of the Column (Slurry Packing Method):
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.
-
Add a thin layer (approximately 1 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% n-hexane or a 98:2 hexane:DCM mixture). The consistency should be that of a pourable, homogeneous mixture.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached. Never let the top of the silica gel run dry.
-
Once the silica gel has settled, add a protective layer of sand (approximately 1 cm) on top of the silica bed.
-
Drain the excess solvent until it is just level with the top of the sand.
3. Sample Loading:
-
Wet Loading (Recommended for good solubility):
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully add the dissolved sample onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the column does not run dry.
-
Carefully add a small amount of the initial eluting solvent to wash the sides of the column and ensure all the sample is on the silica bed.
-
-
Dry Loading (For compounds with poor solubility in the eluent):
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
4. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin the elution with a low polarity solvent system and gradually increase the polarity. A gradient elution is recommended for optimal separation. Refer to the table below for a suggested gradient.
-
Collect the eluate in fractions (e.g., 10-20 mL per fraction).
-
Monitor the separation by spotting the collected fractions on a TLC plate.
5. Analysis and Product Isolation:
-
Develop the TLC plates in an appropriate solvent system (e.g., 80:20 Hexane:DCM) and visualize under UV light.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the melting point of the purified solid to confirm its identity and purity (literature melting point: 128-135°C).[1]
Data Presentation: Suggested Elution Gradient
| Step | n-Hexane (%) | Dichloromethane (%) | Volume (Column Volumes) | Purpose |
| 1 | 98 | 2 | 2 | To elute very non-polar impurities. |
| 2 | 95 | 5 | 3 | To begin moving the target compound. |
| 3 | 90 | 10 | 5 | To elute the target compound. |
| 4 | 80 | 20 | 5 | To elute the target compound and slightly more polar impurities. |
| 5 | 50 | 50 | 3 | To wash out highly polar impurities. |
| 6 | 0 | 100 | 2 | Final column flush. |
Experimental Workflow
Caption: Workflow for the column chromatography purification of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | 1. Eluting solvent is not polar enough.2. Compound may have decomposed on the silica gel.[2] | 1. Gradually increase the polarity of the eluting solvent (increase the percentage of dichloromethane).2. Test the stability of your compound on a small amount of silica gel before running a large-scale column. Consider using deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or an alternative stationary phase like alumina.[3] |
| Product elutes too quickly (with the solvent front) | 1. Eluting solvent is too polar. | 1. Start with a less polar solvent system (a higher percentage of hexane). |
| Poor separation of product from impurities (co-elution) | 1. Inappropriate solvent system.2. Column was overloaded with the sample.3. Column was not packed properly (channeling). | 1. Optimize the solvent system using TLC to achieve better separation between the spots of your product and impurities.2. Use a larger column or reduce the amount of sample loaded.3. Repack the column carefully, ensuring a homogeneous and bubble-free packing. |
| Streaking of the compound on the column/TLC | 1. Sample is overloaded.2. Compound is sparingly soluble in the eluting solvent.3. Compound is acidic or basic and is interacting strongly with the silica gel. | 1. Dilute the sample before loading.2. Try a different solvent system in which your compound is more soluble.3. For acidic compounds, a small amount of acetic acid can be added to the eluent. For basic compounds, a small amount of triethylamine can be added.[4] |
| Colorless product appears colored after the column | 1. Contamination from the silica gel or solvent.2. Decomposition of the compound on the silica gel. | 1. Use high-purity solvents and silica gel.2. As mentioned above, test for stability and consider alternative stationary phases or deactivating the silica. |
Logical Troubleshooting Diagram
Caption: A logical diagram for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal stationary phase for the purification of this compound?
A1: Silica gel is the most commonly used and effective stationary phase for the purification of moderately polar organic compounds like this compound. A mesh size of 60-120 or 70-230 is generally suitable for gravity column chromatography.
Q2: How do I choose the starting solvent system for my column?
A2: The best practice is to first determine an optimal solvent system using Thin Layer Chromatography (TLC). For a compound of "normal" polarity, you can start with a 10-50% mixture of a polar solvent (like ethyl acetate or dichloromethane) in a non-polar solvent (like hexane)[5]. Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.3. This solvent system can then be adapted for your column, starting with a slightly less polar composition.
Q3: My compound appears to be degrading on the silica gel. What can I do?
A3: Iodo- and nitro-substituted aromatic compounds can sometimes be sensitive to the acidic nature of silica gel. You can test for degradation by spotting your compound on a TLC plate and letting it sit for an extended period before eluting. If degradation is observed, you can try using deactivated (neutral) silica gel or an alternative stationary phase like neutral alumina. Another approach is to add a small amount (0.1-1%) of a base, such as triethylamine, to your eluting solvent to neutralize the acidic sites on the silica.[3]
Q4: What is the purpose of adding a layer of sand on top of the silica gel?
A4: The layer of sand at the top of the silica gel protects the surface of the stationary phase from being disturbed when you add the eluting solvent. This ensures that the sample band remains level and moves down the column evenly, which is crucial for good separation.
Q5: Can I reuse my silica gel after a column run?
A5: While it is technically possible to wash and reactivate silica gel, it is generally not recommended for high-purity applications. Impurities from the previous separation may not be completely removed and could contaminate your next purification. For research and pharmaceutical development, it is best to use fresh silica gel for each column.
References
minimizing side reactions in "2-Iodo-5-nitroanisole" synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of 2-Iodo-5-nitroanisole, focusing on minimizing side reactions and optimizing product yield and purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete diazotization of 2-methoxy-4-nitroaniline.- Premature decomposition of the diazonium salt.- Sub-optimal temperature control.- Inefficient iodination. | - Ensure complete dissolution of the starting material in the acidic medium before adding sodium nitrite.- Maintain a strict temperature range of 0-5°C during diazotization.- Add the sodium nitrite solution slowly and portion-wise to control the reaction rate and temperature.- Use a fresh, concentrated solution of potassium iodide. |
| Formation of a dark, tar-like substance | - Decomposition of the diazonium salt due to elevated temperatures or exposure to light. | - Strictly maintain the reaction temperature below 5°C during diazotization and the addition of potassium iodide.- Protect the reaction mixture from direct light. |
| Presence of a significant amount of a phenolic byproduct (2-methoxy-4-nitrophenol) | - Reaction of the diazonium salt with water, which is more likely at higher temperatures. | - Maintain a low reaction temperature (0-5°C) throughout the process until the diazonium salt has fully reacted with the iodide.- Use a concentrated solution of potassium iodide to favor the desired substitution reaction over reaction with water. |
| Observation of a colored (e.g., orange, red) precipitate | - Formation of an azo compound through the coupling of the diazonium salt with unreacted 2-methoxy-4-nitroaniline or the phenolic byproduct. | - Ensure complete diazotization by using a slight excess of sodium nitrite and verifying its presence with starch-iodide paper.- Maintain a low temperature and acidic conditions to disfavor azo coupling. |
| Product is contaminated with elemental iodine (purple/brown coloration) | - Oxidation of the iodide source or decomposition of an intermediate. | - During workup, wash the organic extract with a solution of sodium thiosulfate or sodium bisulfite to remove free iodine. |
| Difficulty in purifying the final product | - Presence of isomeric byproducts or other impurities with similar polarity to the desired product. | - Employ column chromatography with an appropriate solvent system (e.g., hexane/dichloromethane or hexane/ethyl acetate) for effective separation.[1] - Recrystallization from a suitable solvent can also be used to improve purity. |
Experimental Protocols
Synthesis of this compound via Diazotization of 2-methoxy-4-nitroaniline
This protocol is designed to minimize the formation of common side products.
Materials:
-
2-methoxy-4-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄) or Acetic Acid[1]
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ice
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxy-4-nitroaniline in concentrated sulfuric acid or acetic acid, cooled to 0-5°C in an ice-salt bath.[1]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. Maintain the internal temperature strictly between 0-5°C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization. The completion of the reaction can be checked by the immediate blue color formation on starch-iodide paper, indicating the presence of excess nitrous acid.
-
-
Iodination Reaction:
-
In a separate beaker, prepare a concentrated solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A precipitate should form, and nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Extract the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with deionized water, a 10% aqueous solution of sodium thiosulfate (to remove any free iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[1]
-
The crude product can be further purified by column chromatography on silica gel using a hexane/dichloromethane or hexane/ethyl acetate gradient to yield pure this compound.[1]
-
Process Visualizations
Caption: Synthesis pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: A logical troubleshooting workflow.
References
Technical Support Center: Navigating Impurities in 2-Iodo-5-nitroanisole Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-Iodo-5-nitroanisole. The focus is on identifying and mitigating impurities that can arise during pivotal cross-coupling reactions, ensuring the integrity and purity of synthesized compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in reactions with this compound?
A1: The most prevalent impurities are typically byproducts of the specific cross-coupling reaction being performed. These include:
-
Homocoupling products: Dimerization of the coupling partner (e.g., boronic acid in Suzuki-Miyaura reactions or the terminal alkyne in Sonogashira couplings).
-
Hydrodehalogenation: Replacement of the iodine atom on this compound with a hydrogen atom, yielding 3-nitroanisole. This is a common side reaction in palladium-catalyzed processes.
-
Unreacted starting materials: Residual this compound or the coupling partner.
-
Catalyst-derived impurities: Residual palladium and other catalyst-related species.
Q2: How does the nitro group in this compound affect the reaction and impurity formation?
A2: The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aryl iodide. While it can enhance the rate of oxidative addition in many palladium-catalyzed coupling reactions, it can also make the aromatic ring more susceptible to certain side reactions. For instance, in Suzuki-Miyaura couplings, the electron-deficient nature of the substrate can sometimes lead to a higher propensity for hydrodehalogenation.
Q3: What are the initial steps to troubleshoot a low yield or a complex mixture of byproducts in a reaction involving this compound?
A3: When encountering low yields or multiple byproducts, a systematic approach is recommended:
-
Verify Reagent Purity: Ensure the purity of this compound, the coupling partner, solvents, and bases. Impurities in starting materials can inhibit the catalyst or lead to side reactions.
-
Ensure Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation and homocoupling side reactions.
-
Optimize Reaction Conditions: Re-evaluate the reaction temperature, concentration, and stoichiometry of reagents. For instance, slow addition of a reactive coupling partner can sometimes minimize homocoupling.
-
Analyze the Crude Mixture: Utilize techniques like TLC, LC-MS, or GC-MS to identify the major components of the crude reaction mixture. This will help in pinpointing the specific side reactions that are occurring.
Section 2: Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Common Issue: Formation of 3-nitroanisole (hydrodehalogenation byproduct) and homocoupling of the boronic acid.
| Impurity | Potential Cause | Recommended Solution |
| 3-Nitroanisole | Presence of a hydride source (e.g., from solvent or base). | Use anhydrous solvents and bases. Avoid alcoholic solvents if possible. Consider using a different, non-protic solvent. Screen different bases; sometimes a weaker base can mitigate this side reaction. |
| Boronic Acid Homocoupling | Presence of oxygen, which can promote the oxidative homocoupling. Inefficient transmetalation leading to side reactions. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Optimize the base and solvent system to facilitate efficient transmetalation. |
| Unreacted this compound | Inefficient oxidative addition or catalyst deactivation. | Use a more active palladium catalyst or ligand. Increase the reaction temperature cautiously. Ensure the catalyst and ligands have not degraded. |
Buchwald-Hartwig Amination
Common Issue: Low yield of the desired arylamine and formation of 3-nitroanisole.
| Impurity | Potential Cause | Recommended Solution |
| 3-Nitroanisole | β-hydride elimination from the palladium-amide intermediate. | The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often suppress β-hydride elimination by favoring reductive elimination. Lowering the reaction temperature may also be beneficial. |
| Low Product Yield | Catalyst inhibition by the amine or the product. Inefficient reductive elimination. | Screen different palladium precatalysts and ligands. The choice of base and solvent can also significantly impact the reaction rate and yield. |
Sonogashira Coupling
Common Issue: Formation of the homocoupled alkyne (Glaser coupling byproduct).
| Impurity | Potential Cause | Recommended Solution |
| Alkyne Homocoupling (Diyne) | Presence of oxygen and the use of a copper(I) co-catalyst.[1] | Conduct the reaction under strictly anaerobic conditions.[2] Employ copper-free Sonogashira coupling protocols.[3] Slowly add the terminal alkyne to the reaction mixture to maintain a low concentration.[4] |
| 3-Nitroanisole | Reductive cleavage of the C-I bond. | Optimize the reaction conditions, particularly the base and solvent, to favor the cross-coupling pathway. |
Section 3: Experimental Protocols
General Protocol for a Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize the formation of the alkyne homocoupling byproduct.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[4]
-
Add the anhydrous, degassed toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[3][4]
Purification Protocol: Column Chromatography for Sonogashira Products
General Guidance: The polarity of the eluent system will depend on the specific alkyne used in the coupling reaction. A gradient elution is often effective.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Example): A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-20% ethyl acetate).
-
Monitoring: Use TLC with UV visualization to track the separation of the product from less polar impurities (like unreacted starting material and homocoupled alkyne) and more polar baseline impurities.
Section 4: Visualized Workflows and Pathways
References
Technical Support Center: Optimization of Palladium Catalysts for "2-Iodo-5-nitroanisole" Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of palladium-catalyzed cross-coupling reactions involving 2-iodo-5-nitroanisole.
Troubleshooting Guides
This section addresses common issues encountered during palladium-catalyzed coupling reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
Q: My Suzuki-Miyaura coupling reaction with this compound is showing low or no yield. What are the likely causes and how can I improve it?
A: Low conversion in Suzuki-Miyaura coupling of an electron-deficient substrate like this compound can be due to several factors. Here’s a systematic approach to troubleshoot the issue:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. The choice of ligand is also critical. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or BrettPhos are often effective.[1]
-
Base Selection: The strength and solubility of the base are crucial for the transmetalation step. While potassium carbonate (K₂CO₃) is common, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more effective.[2][3] The base should be finely powdered to ensure better solubility and reactivity.
-
Solvent Quality: Ensure your solvent is anhydrous and properly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions.[2][3] Toluene, dioxane, and THF are common choices.
-
Reaction Temperature: The reaction may require higher temperatures. If you are running the reaction at a lower temperature, consider increasing it to the reflux temperature of the solvent.
-
Boronic Acid Quality: Boronic acids can degrade over time. Use a fresh batch of the boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).
Q: My Heck reaction with this compound and an alkene is not proceeding. What should I investigate?
A: The Heck reaction can be sensitive to various parameters. Here are key aspects to consider for optimization:
-
Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common catalyst precursor for the Heck reaction.[4] The choice of phosphine ligand is important; triphenylphosphine (PPh₃) is a standard choice, but for challenging substrates, bulkier, electron-rich ligands might be necessary.
-
Base: A base is required to neutralize the hydroiodic acid formed during the reaction.[4] Triethylamine (Et₃N) is a common choice, but other organic or inorganic bases can also be used.
-
Solvent: Anhydrous and degassed polar aprotic solvents like DMF or acetonitrile are typically used.
-
Alkene Purity: Ensure the alkene coupling partner is pure and free of inhibitors.
-
Side Reactions: Be aware of potential side reactions such as isomerization of the product alkene. The addition of certain additives can sometimes suppress these unwanted reactions.
Issue 2: Formation of Significant Side Products
Q: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
A: Homocoupling is a common side reaction. To minimize it:
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction mixture is thoroughly degassed before adding the catalyst.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium precursors and ligands may be necessary.
Q: I am observing dehalogenation of this compound in my coupling reaction. What can I do to prevent this?
A: Dehalogenation (replacement of iodine with hydrogen) can be a competing pathway. To mitigate this:
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired coupling and the dehalogenation pathway. Sometimes, a more sterically hindered ligand can suppress this side reaction.
-
Reaction Conditions: Lowering the reaction temperature or using a weaker base might reduce the extent of dehalogenation.
-
Hydride Source: Ensure your solvent is not acting as a hydride source. Using high-purity, anhydrous solvents is crucial.
Frequently Asked Questions (FAQs)
Q1: Is this compound a good substrate for palladium-catalyzed cross-coupling reactions?
A1: Yes, this compound is generally a good substrate. The carbon-iodine bond is relatively weak, which facilitates the oxidative addition step in the catalytic cycle, this is often the rate-determining step.[5] The electron-withdrawing nitro group further activates the aryl iodide towards oxidative addition.
Q2: Which palladium catalyst is the best starting point for coupling reactions with this compound?
A2: For Suzuki-Miyaura reactions, Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos) is a good starting point.[1] For Heck reactions, Pd(OAc)₂ is a common choice, often in combination with a phosphine ligand like PPh₃.[4]
Q3: What are the most common coupling partners for this compound?
A3: A variety of coupling partners can be used, including:
-
Arylboronic acids or esters in Suzuki-Miyaura reactions to form biaryl compounds.
-
Alkenes in Heck reactions to form substituted alkenes.[4]
-
Terminal alkynes in Sonogashira couplings to form aryl alkynes.[6][7]
-
Amines in Buchwald-Hartwig aminations to form arylamines.[8][9]
-
Cyanide sources in cyanation reactions to form benzonitriles.[10][11]
Q4: How can I monitor the progress of my coupling reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the consumption of the starting materials and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura and Heck reactions of aryl iodides with structural similarities to this compound. These conditions can serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 |
| 2 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Glycerol | 110 | 1 | 95 |
| 3 | 4-Iodotoluene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 98 |
Data adapted from representative literature for similar substrates.[12][13]
Table 2: Representative Conditions for Heck Coupling of Aryl Iodides
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 120 | 12 | 90 |
| 2 | 4-Iodoacetophenone | Methyl acrylate | PdCl₂(PPh₃)₂ (2) | - | Et₃N | DMF | 100 | 6 | 95 |
| 3 | Iodobenzene | Styrene | PdCl₂ (1) | - | KOAc | Methanol | 120 | 24 | High |
Data adapted from representative literature for similar substrates.[4][14]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.
-
Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Reaction of this compound
-
To a dry Schlenk flask, add this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (if used, e.g., PPh₃, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., anhydrous DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: General experimental workflow for optimizing palladium-catalyzed coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 13. researchgate.net [researchgate.net]
- 14. sctunisie.org [sctunisie.org]
Technical Support Center: Coupling Reactions of 2-Iodo-5-nitroanisole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for coupling reactions involving 2-iodo-5-nitroanisole. This resource focuses on the critical role of the base in influencing reaction outcomes for Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in coupling reactions with this compound?
A1: The base plays several crucial roles in palladium-catalyzed coupling reactions. It facilitates the catalytic cycle, often by promoting the formation of the active catalyst and assisting in the transmetalation step. For a substrate like this compound, which is electron-deficient due to the nitro group, the base selection is even more critical. An inappropriate base can lead to side reactions such as denitration, hydrolysis of the methoxy group, or decomposition of the starting material.
Q2: What are the main challenges when working with this compound in coupling reactions?
A2: The primary challenges arise from the electronic properties of the substrate. The electron-withdrawing nitro group activates the aryl iodide for oxidative addition but can also render the aromatic ring susceptible to nucleophilic attack. Furthermore, the nitro group itself can be reduced under certain reaction conditions. The methoxy group is generally stable but can be cleaved under harsh basic conditions at elevated temperatures. Balancing reactivity to achieve the desired coupling product without inducing side reactions is the key challenge.
Q3: Are there any general safety precautions for handling this compound?
A3: this compound is a chemical reagent and should be handled with appropriate safety measures. It is advisable to work in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and storage.
Troubleshooting Guides
Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more air- and moisture-stable. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation. |
| Inappropriate Base | - The selected base may be too weak to facilitate the catalytic cycle effectively. For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Heck and Sonogashira reactions, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. - The base may be insoluble in the reaction solvent. For inorganic bases, the addition of water as a co-solvent can improve solubility and performance. |
| Suboptimal Temperature | - The reaction temperature may be too low. Gradually increase the temperature in increments of 10-20 °C. - Conversely, excessively high temperatures can lead to decomposition of the starting material or catalyst. Monitor the reaction for the formation of dark, tarry byproducts. |
| Poor Reagent Quality | - Ensure all reagents, especially the coupling partner (e.g., boronic acid, alkene, alkyne, amine), are pure and dry. - Solvents should be anhydrous, particularly for reactions sensitive to moisture. |
Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of the Coupling Partner | - This is often observed in Suzuki and Sonogashira reactions. - Lower the reaction temperature. - Use a less concentrated solution. - Ensure slow addition of the coupling partner. | |
| Denitration (Loss of the NO₂ Group) | - Strong bases and high temperatures can promote nucleophilic aromatic substitution, leading to the displacement of the nitro group. - Use a weaker base if possible (e.g., K₂CO₃ instead of K₃PO₄ in Suzuki reactions). - Lower the reaction temperature. | |
| Reduction of the Nitro Group | - Some phosphine ligands and additives can reduce the nitro group. - Choose a ligand that is less prone to oxidation. - If using a reducing agent (e.g., in a reductive Heck reaction), carefully control the stoichiometry. | |
| Protodeiodination (Loss of Iodine) | - This can occur in the presence of a hydrogen source and a strong base. - Ensure anhydrous conditions and use a non-protic solvent if possible. |
Quantitative Data on Base Effect
The following tables summarize the effect of different bases on the yield of coupling reactions with this compound or closely related substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Illustrative Data)
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 75 |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| Cs₂CO₃ | Dioxane | 100 | 8 | 95 |
| TEA | Toluene | 100 | 24 | <10 |
Table 2: Sonogashira Coupling of p-Iodonitrobenzene with Phenylacetylene
This data is for a closely related substrate and serves as a strong indicator for reactions with this compound.
| Base | Temperature (°C) | Yield (%) |
| Piperidine | 50 | High |
| NEt₃ | 50 | High |
| Cs₂CO₃ | 25-80 | Poor |
| K₂CO₃ | 25-80 | Poor |
| DIPEA | 25-80 | Poor |
| KOH | 25-80 | Poor |
| NaHCO₃ | 25-80 | Poor |
| NaOH | 25-80 | Poor |
Experimental Protocols
Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the dioxane and water.
-
Heat the mixture to 100 °C and stir for 8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.05 mmol)
-
NaOtBu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add toluene, followed by this compound and aniline.
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Visualizing Experimental Workflow and Logic
Caption: A typical experimental workflow for a coupling reaction.
Caption: A decision-making flowchart for base selection.
Technical Support Center: Solvent Effects in Cross-Coupling Reactions of 2-Iodo-5-nitroanisole
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 2-Iodo-5-nitroanisole in cross-coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to solvent selection and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound sluggish or not going to completion?
A1: Low reactivity of this compound can be attributed to several factors, with solvent choice being critical. The electron-withdrawing nitro group significantly influences the electronic properties of the aryl iodide.
-
Insufficient Solvent Polarity: The oxidative addition of the aryl iodide to the palladium(0) catalyst is a key step. For electron-deficient substrates like this compound, polar aprotic solvents such as DMF, DMAc, DMSO, or NMP are often required to facilitate this step and stabilize charged intermediates in the catalytic cycle. Nonpolar solvents like toluene or hexane may not be effective.
-
Poor Solubility: Ensure that all reaction components, including the this compound, catalyst, and base, are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous mixture and hinder the reaction rate.
-
Catalyst Deactivation: The nitro group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. The choice of solvent can influence the stability and activity of the catalytic species.
Q2: I am observing significant formation of byproducts in my reaction. How can the solvent influence this?
A2: Solvent choice can significantly impact reaction selectivity and the formation of byproducts.
-
Homocoupling: The formation of biaryl products from the coupling of two this compound molecules can be promoted in certain solvents. This is often more prevalent in less polar solvents where the desired cross-coupling pathway is slower.
-
Dehalogenation: Reduction of the C-I bond to a C-H bond can occur, particularly in the presence of protic solvents or certain bases that can act as hydride donors. Using anhydrous, aprotic solvents can minimize this side reaction.
-
Solvent Participation: Some solvents, like DMF, can decompose at high temperatures and participate in side reactions. It is crucial to consider the thermal stability of the solvent at the intended reaction temperature.
Q3: How does solvent polarity affect the different types of cross-coupling reactions with this compound?
A3: The optimal solvent polarity can vary depending on the specific cross-coupling reaction:
-
Suzuki-Miyaura Coupling: Generally, polar aprotic solvents or mixtures of an aprotic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) are effective. The presence of water can be crucial for the transmetalation step involving the boronic acid.
-
Heck and Sonogashira Coupling: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used to promote these reactions with electron-deficient aryl halides.
-
Buchwald-Hartwig Amination: While toluene and dioxane are common, for challenging substrates, more polar solvents like DMAc or the use of co-solvents might be necessary to achieve good results.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent System | Switch to a more polar aprotic solvent (e.g., DMF, DMAc) or a biphasic system (e.g., Dioxane/Water, Toluene/Water). | Enhances the rate of oxidative addition and solubilizes the base and boronic acid/ester. |
| Poor Base Solubility | Select a base that is soluble in the chosen solvent system (e.g., K₃PO₄ in water-containing systems, or soluble organic bases). | Ensures the availability of the base to participate in the catalytic cycle. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. | Provides the necessary activation energy for the reaction to proceed. |
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent Not Promoting Catalyst Stability | Screen a range of aprotic polar solvents such as Dioxane, Toluene, and DMAc. | The solvent can influence the coordination sphere of the palladium catalyst, affecting its stability and turnover. |
| Ligand Dissociation | Use a higher boiling point solvent to maintain a consistent temperature and minimize ligand dissociation. | Stable catalyst-ligand complexes are crucial for efficient catalysis. |
| Presence of Impurities | Ensure the use of high-purity, anhydrous, and degassed solvents. | Oxygen and water can lead to the formation of inactive palladium oxides and other side reactions. |
Issue 3: Poor Yield in Sonogashira Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent for Copper Co-catalyst (if used) | In traditional Sonogashira couplings, ensure the solvent can coordinate with the copper co-catalyst. Amine solvents like triethylamine can serve as both a base and a solvent. | Proper coordination is necessary for the efficient formation of the copper acetylide intermediate. |
| Low Solubility of Acetylene | Use a solvent that can dissolve the terminal alkyne effectively. | Ensures the alkyne is available for the transmetalation step. |
| Side Reactions Promoted by Solvent | If homocoupling (Glaser coupling) of the alkyne is observed, consider switching to copper-free conditions and a solvent like DMF or THF. | The solvent can influence the relative rates of the desired cross-coupling and undesired homocoupling. |
Experimental Protocols & Data
Representative Suzuki-Miyaura Coupling Protocol
A mixture of this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of Dioxane/Water (5 mL) is degassed and heated at 90 °C for 12 hours. The reaction is monitored by TLC or LC-MS.
Table 1: Effect of Solvent on a Representative Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Iodide (Analogous System)
| Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| Toluene/H₂O (4:1) | 100 | 12 | 65 |
| Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| DMF | 100 | 8 | 92 |
| Acetonitrile | 80 | 18 | 55 |
Note: This data is illustrative for a similar electron-deficient system and serves as a guide for solvent selection.
Representative Sonogashira Coupling Protocol
To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol). The mixture is degassed and stirred at 60 °C for 6 hours.
Table 2: Solvent Effects on a Representative Sonogashira Coupling of an Electron-Deficient Aryl Iodide (Analogous System)
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | - | 60 | 6 | 88 |
| DMF | Et₃N | 80 | 6 | 95 |
| THF | Et₃N | 65 | 12 | 75 |
| Toluene | Et₃N | 80 | 12 | 60 |
Note: This data is illustrative for a similar electron-deficient system and serves as a guide for solvent selection.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for troubleshooting a cross-coupling reaction of this compound with low yield, focusing on solvent and condition optimization.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Technical Support Center: Preventing Dehalogenation of 2-Iodo-5-nitroanisole
Welcome to the technical support center for handling 2-Iodo-5-nitroanisole in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation, ensuring higher yields and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is a side reaction in which the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 3-nitroanisole as a byproduct. This reduces the yield of your desired cross-coupled product and complicates purification. This compound is particularly susceptible to dehalogenation due to the electron-withdrawing nitro group, which weakens the carbon-iodine bond and makes the aryl group more prone to undesired reduction pathways.
Q2: What are the general strategies to minimize dehalogenation?
A2: Key strategies to minimize dehalogenation include:
-
Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the catalytic cycle over competing dehalogenation pathways.
-
Base Selection: Using weaker bases can be advantageous as strong bases can promote β-hydride elimination from palladium-alkoxide or -amide intermediates, a key step in some dehalogenation mechanisms.
-
Solvent Choice: Aprotic solvents are generally preferred over protic solvents like alcohols, which can act as a hydride source for dehalogenation.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of side reactions, including dehalogenation. Careful monitoring of the reaction progress is crucial.
-
Copper-Free Conditions (for Sonogashira Coupling): In some cases, omitting the copper co-catalyst in Sonogashira reactions can reduce the likelihood of dehalogenation and other side reactions.
Q3: Which cross-coupling reactions are most prone to dehalogenation with this substrate?
A3: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can all exhibit dehalogenation as a side reaction. The propensity for dehalogenation can be influenced by the specific reaction conditions and the coupling partner used.
Troubleshooting Guides
Issue: Significant formation of 3-nitroanisole (dehalogenated byproduct) is observed.
This guide provides a systematic approach to troubleshooting and minimizing the formation of the dehalogenated byproduct, 3-nitroanisole, during cross-coupling reactions with this compound.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting dehalogenation.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and reported yields for cross-coupling reactions involving this compound and similar substrates. Please note that yields can be highly substrate and condition dependent.
Table 1: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | 3-6 | 70-94 | [1] |
| 2 | This compound | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | 3-6 | 70-94 | [1] |
| 3 | This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | 3-6 | 70-94 | [1] |
Note: The provided yields are for the formation of the corresponding o-(1-alkynyl)anisoles, which were subsequently used in a cyclization reaction.
Key Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with Terminal Alkynes
This protocol is adapted from a procedure for the synthesis of o-(1-alkynyl)anisoles which are precursors to substituted benzo[b]furans.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N) (as solvent)
-
Argon or Nitrogen atmosphere
Equipment:
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of triethylamine (12.5 mL), add bis(triphenylphosphine)palladium(II) dichloride (2 mol %) and this compound (5.0 mmol).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the terminal alkyne (6.0 mmol) to the reaction mixture.
-
To this stirring solution, add copper(I) iodide (1 mol %).
-
Flush the flask with argon and then seal it.
-
Allow the mixture to stir at room temperature for 3-6 hours.
-
Upon completion (monitored by TLC), filter the resulting solution.
-
Wash the filtered solids with saturated aqueous NaCl and extract with diethyl ether (2 x 15 mL).
-
Combine the organic fractions, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by flash chromatography on silica gel.
Experimental Workflow for Sonogashira Coupling
Caption: A typical workflow for the Sonogashira coupling of this compound.
References
Technical Support Center: Troubleshooting Low Conversion in 2-Iodo-5-nitroanisole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates during the synthesis of 2-Iodo-5-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the synthesis of this compound?
A1: Low yields in the synthesis of this compound, which is typically prepared via a Sandmeyer-type reaction from 2-methoxy-4-nitroaniline, often stem from two critical stages: incomplete diazotization of the starting aniline and premature decomposition of the resulting aryl diazonium salt. The presence of an electron-withdrawing nitro group on the aniline precursor reduces its basicity, making the initial diazotization step more challenging. Furthermore, the diazonium salt intermediate is thermally unstable and can readily decompose if the reaction temperature is not strictly controlled.[1]
Q2: How can I confirm that the initial diazotization of 2-methoxy-4-nitroaniline is complete?
A2: A simple and effective method to verify the completion of the diazotization is to test for the presence of excess nitrous acid. This can be done using starch-iodide paper. A sample of the reaction mixture, when applied to the starch-iodide paper, will produce a blue-black color in the presence of unreacted nitrous acid, indicating that the primary amine has been fully consumed.
Q3: What is the optimal temperature for the synthesis of this compound?
A3: Maintaining a low temperature is crucial for a successful reaction. The diazotization step should be carried out at a temperature between 0-5°C to prevent the decomposition of the unstable diazonium salt.[2] The subsequent iodination step is also typically performed at a low temperature, although some protocols may allow for a slight warming to facilitate the reaction.
Q4: Are there any common side products that I should be aware of?
A4: Yes, several side products can form and contribute to low yields of this compound. The most common include:
-
Phenolic byproducts: Formed if the diazonium salt reacts with water, a reaction that is accelerated at higher temperatures.[2]
-
Azo compounds: These can arise from the coupling of the diazonium salt with unreacted 2-methoxy-4-nitroaniline or other electron-rich aromatic species in the reaction mixture.
-
Biaryl compounds: Formed through the coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction.[2]
Q5: Is a copper catalyst necessary for the iodination step?
A5: Unlike the Sandmeyer reactions for introducing chlorine or bromine, the iodination of an aryl diazonium salt with potassium iodide typically does not require a copper(I) catalyst.[3][4] The reaction between the diazonium salt and the iodide ion is generally facile.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incomplete Diazotization | Ensure an adequate excess of sodium nitrite (typically 1.1 to 1.5 equivalents) is used. The 2-methoxy-4-nitroaniline is a weakly basic amine, which can make diazotization challenging.[5] |
| Verify the purity and freshness of the sodium nitrite. | |
| Ensure the reaction medium is sufficiently acidic to generate the nitrosonium ion (NO+). The use of a slight excess of a strong acid like hydrochloric or sulfuric acid is common.[5] | |
| Premature Decomposition of Diazonium Salt | Strictly maintain the reaction temperature between 0-5°C throughout the diazotization and subsequent addition of the iodide solution. Use an ice-salt bath for efficient cooling.[2] |
| Prepare and use the diazonium salt immediately; do not store it. | |
| Ineffective Iodination | Use a fresh, high-purity source of potassium iodide (KI). |
| Ensure the KI is fully dissolved before or during its addition to the diazonium salt solution. |
Issue 2: Formation of Significant Impurities
| Observed Impurity | Possible Cause | Suggested Solution |
| Brown/Tarry Material | Decomposition of the diazonium salt due to elevated temperatures. | Improve temperature control during the reaction. Add the sodium nitrite solution slowly to the cooled amine/acid mixture to manage any exotherm. |
| Presence of Phenolic Byproducts | Reaction of the diazonium salt with water at elevated temperatures. | Maintain a low reaction temperature (0-5°C).[2] |
| Azo Dye Formation (colored impurities) | Coupling of the diazonium salt with unreacted starting material or other aromatic compounds. | Ensure complete diazotization before the addition of the iodide source. This can be checked with starch-iodide paper. |
Experimental Protocols
Synthesis of this compound from 2-Methoxy-4-nitroaniline
This protocol is a general guideline based on established Sandmeyer-type reactions. Optimization may be required for specific laboratory conditions.
Materials:
-
2-Methoxy-4-nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, concentrated) or Sulfuric Acid (H₂SO₄, concentrated)
-
Potassium Iodide (KI)
-
Urea
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve 2-methoxy-4-nitroaniline (1.0 eq) in a mixture of concentrated HCl or H₂SO₄ and water.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1-1.2 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete.
-
Check for the presence of excess nitrous acid using starch-iodide paper.
-
Add a small amount of urea to quench any excess nitrous acid until the starch-iodide test is negative.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (1.5-2.0 eq) in a minimal amount of cold water.
-
Slowly add the cold KI solution to the diazonium salt solution, while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating may be applied to drive the reaction to completion, but this should be done cautiously to avoid decomposition.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[6]
-
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A flowchart for troubleshooting low conversion rates.
Reaction Pathway and Potential Side Reactions
Caption: The reaction pathway and potential side reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Iodo-5-nitroanisole and 2-Bromo-5-nitroanisole
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate starting materials is critical to ensuring efficient and high-yielding reactions. This guide provides an objective comparison of the reactivity of two common building blocks, 2-iodo-5-nitroanisole and 2-bromo-5-nitroanisole, in key synthetic transformations. The discussion is supported by established chemical principles and illustrative experimental data from relevant literature.
The primary determinant of reactivity differences between these two haloanisoles lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy for the C-I bond means that this compound is generally more reactive in reactions where the cleavage of the carbon-halogen bond is a key step, particularly in the oxidative addition step of many palladium-catalyzed cross-coupling reactions.[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and 2-bromo-5-nitroanisole is presented below.
| Property | This compound | 2-Bromo-5-nitroanisole |
| CAS Number | 5458-84-4 | 77337-82-7 |
| Molecular Formula | C₇H₆INO₃ | C₇H₆BrNO₃ |
| Molecular Weight | 279.03 g/mol | 232.03 g/mol |
| Appearance | Pale yellow to yellow crystalline powder | Brown powder or flakes |
| Melting Point | 128-135 °C | 102-108 °C |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for aryl halides in these transformations is Ar-I > Ar-Br > Ar-Cl, which is directly related to the C-X bond strength and the ease of the oxidative addition to the palladium(0) catalyst.[1]
Caption: Relationship between C-X bond strength and reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Due to the weaker C-I bond, this compound is expected to undergo oxidative addition to the palladium(0) catalyst at a faster rate than 2-bromo-5-nitroanisole. This generally allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Illustrative Data for Suzuki-Miyaura Coupling of Related 2-Halofurans
| Aryl Halide | Boronic Acid | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodoselenophene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | 80 | 2 | 95 |
| 2-Bromoselenophene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DME/H₂O | 80 | 4 | 85 |
This data is for a related heterocyclic system and serves to illustrate the general reactivity trend.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. Similar to other palladium-catalyzed couplings, aryl iodides are generally more reactive than aryl bromides. This can be particularly advantageous when coupling less nucleophilic amines or when trying to achieve high yields in shorter reaction times.
Heck Reaction
The Heck reaction, which couples an aryl halide with an alkene, also follows the general reactivity trend of Ar-I > Ar-Br. The higher reactivity of this compound would be expected to lead to higher yields and/or allow for milder reaction conditions compared to 2-bromo-5-nitroanisole.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr), the reactivity order of the leaving group is often F > Cl > Br > I when the rate-determining step is the initial nucleophilic attack. This is because more electronegative halogens make the carbon atom more electrophilic. However, when the departure of the leaving group is involved in the rate-determining step, the C-X bond strength becomes more important, and the reactivity order can change. For 2-halo-5-nitroanisoles, the strong electron-withdrawing effect of the nitro group activates the ring for nucleophilic attack. The relative reactivity of the iodo- and bromo- derivatives will depend on the specific nucleophile and reaction conditions.
Selective Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common transformation. In the presence of a halogen, it is crucial to select a reagent that does not cause dehalogenation. Catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to dehalogenation, particularly with aryl iodides and bromides. Alternative methods are often preferred.
Recommended Reagents for Selective Nitro Group Reduction
| Reagent | Conditions | Selectivity |
| SnCl₂·2H₂O | EtOH, reflux | Excellent chemoselectivity, halogens are preserved. |
| Fe / NH₄Cl | EtOH / H₂O, reflux | Classic and effective method, generally preserves halogens. |
| Na₂S₂O₄ | THF / H₂O, rt | Mild conditions, suitable for sensitive substrates. |
| H₂ (low pressure) | Raney Nickel | Less prone to dehalogenation than Pd/C. |
Experimental Protocols
The following are representative experimental protocols for key reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-nitroanisole with 4-Methoxyphenylboronic Acid
Materials:
-
2-Bromo-5-nitroanisole (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a round-bottom flask, add 2-bromo-5-nitroanisole, 4-methoxyphenylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-5-nitroanisole with Morpholine
Materials:
-
2-Bromo-5-nitroanisole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
(SIPr)Pd(methallyl)Cl (0.03 equiv)
-
LHMDS (1M solution in THF, 1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, oven-dried Schlenk tube, add 2-bromo-5-nitroanisole, (SIPr)Pd(methallyl)Cl, and a magnetic stirrer bar.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by morpholine and the LHMDS solution via syringe.
-
Stir the reaction mixture at room temperature until the aryl halide has been consumed, as monitored by TLC.
-
Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Remove the solvent in vacuo and purify the crude material via flash column chromatography on silica gel.
Protocol 3: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
PPh₃ (0.10 equiv)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF, followed by styrene and Et₃N via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Selective Reduction of the Nitro Group using SnCl₂·2H₂O
Materials:
-
2-Halo-5-nitroanisole (1.0 equiv)
-
SnCl₂·2H₂O (4-5 equiv)
-
Absolute Ethanol
-
5% aqueous NaHCO₃ or NaOH
-
Ethyl Acetate
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the 2-halo-5-nitroanisole in absolute ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate and carefully neutralize with 5% aqueous NaHCO₃ or NaOH until the solution is slightly basic (pH 7-8).
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify by flash column chromatography if necessary.
Conclusion
References
A Comparative Guide to the Reactivity of 2-Iodo-5-nitroanisole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecules, particularly in the realm of pharmaceutical and materials science. Among the vast arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparison of the performance of 2-iodo-5-nitroanisole, a versatile building block, across several key cross-coupling reactions. The inherent electronic and steric properties of this substrate, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on an iodinated benzene ring, present a unique case study in reactivity and catalyst selection.
Performance Overview in Key Cross-Coupling Reactions
The reactivity of an aryl halide in a cross-coupling reaction is fundamentally governed by the ease of oxidative addition to the palladium(0) catalyst. The general reactivity trend for aryl halides follows the order: I > Br > Cl > F.[1] Consequently, this compound, possessing a labile carbon-iodine bond, is an excellent candidate for a variety of coupling reactions. However, the presence of the nitro group can, in some cases, influence catalyst activity and reaction outcomes.
This guide focuses on the comparative performance of this compound in four major cross-coupling reactions: Sonogashira, Suzuki, Heck, and Buchwald-Hartwig amination. The following sections provide a detailed analysis of each reaction, including experimental protocols and quantitative data where available.
Sonogashira Coupling: A Reliable Pathway to Arylalkynes
The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl halide, is a highly efficient method for the synthesis of arylalkynes. This compound has been demonstrated to be a suitable substrate for this transformation.
Experimental Data
| Coupling Partner | Catalyst System | Base / Solvent | Conditions | Yield (%) |
| Terminal Alkynes (general) | PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%) | Et₃N | Room Temp, 3-6 h | 70-94[1] |
Experimental Protocol: General Procedure for Sonogashira Coupling[1]
To a solution of triethylamine (12.5 mL) in a flask are added the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (2 mol %), this compound (5.0 mmol), and the terminal alkyne (6.0 mmol). The mixture is stirred for 5 minutes before the addition of copper(I) iodide (1 mol %). After an additional 2 minutes of stirring, the flask is flushed with argon and sealed. The reaction mixture is then stirred at room temperature for a period of 3 to 6 hours. Upon completion, the resulting solution is filtered, washed with saturated aqueous sodium chloride, and extracted with diethyl ether (2 x 15 mL). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.
Suzuki Coupling, Heck Reaction, and Buchwald-Hartwig Amination: A Data Gap
Despite the high reactivity of aryl iodides, a comprehensive search of the scientific literature did not yield specific, reproducible experimental protocols and quantitative yield data for the Suzuki, Heck, and Buchwald-Hartwig amination reactions of this compound. While these reactions are mechanistically feasible, the absence of readily available data suggests that either these specific transformations are less commonly reported or that potential challenges associated with the nitro-substituted substrate may require significant optimization.
For instance, in the context of Buchwald-Hartwig amination, it has been observed that the reaction of the structurally similar 1-iodo-4-nitrobenzene can result in only trace amounts of the desired product under certain conditions. This suggests that the strongly electron-withdrawing nitro group might interfere with the catalytic cycle, potentially through catalyst inhibition or by promoting side reactions.
General Considerations for Other Cross-Coupling Reactions
For researchers intent on exploring these transformations, the following general conditions, adapted from protocols for similar nitro-substituted aryl iodides, can serve as a starting point for optimization.
Suzuki Coupling (Hypothetical Protocol):
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
-
Base: Na₂CO₃, K₂CO₃, or Cs₂CO₃
-
Solvent: Toluene/H₂O, Dioxane/H₂O, or DMF
-
Temperature: 80-110 °C
Heck Reaction (Hypothetical Protocol):
-
Catalyst: Pd(OAc)₂
-
Ligand: PPh₃ or P(o-tol)₃
-
Base: Et₃N, NaOAc, or K₂CO₃
-
Solvent: DMF, NMP, or Acetonitrile
-
Temperature: 80-120 °C
Buchwald-Hartwig Amination (Hypothetical Protocol):
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)
-
Base: NaOt-Bu, K₃PO₄, or Cs₂CO₃
-
Solvent: Toluene or Dioxane
-
Temperature: 80-110 °C
References
A Comparative Guide to Alternative Reagents for 2-Iodo-5-nitroanisole in Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. 2-Iodo-5-nitroanisole is a valuable reagent, particularly in cross-coupling and nucleophilic substitution reactions, owing to the reactivity of the carbon-iodine bond. However, its cost and availability can be limiting factors. This guide provides an objective comparison of the performance of this compound with its more accessible halogen analogs, 2-Bromo-5-nitroanisole and 2-Chloro-5-nitroanisole, in key synthetic transformations. The information presented is supported by experimental data from scientific literature to aid in the selection of the most appropriate reagent for a given synthetic challenge.
Performance Comparison in Key Synthetic Reactions
The reactivity of the 2-halo-5-nitroanisole series is highly dependent on the nature of the synthetic transformation. In general, for palladium- and copper-catalyzed cross-coupling reactions, the reactivity trend follows the carbon-halogen bond strength: I > Br > Cl . Conversely, for nucleophilic aromatic substitution (SNAr), the trend is often reversed, favoring the more electronegative halogen: Cl > Br > I . The following sections and tables provide a quantitative comparison of these reagents in several common and synthetically important reactions.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, forming a Meisenheimer complex. The stability of this intermediate is enhanced by the electronegativity of the halogen atom. Consequently, chloro- and bromo-derivatives often exhibit higher reactivity than their iodo-counterpart.
| Reagent | Nucleophile | Reaction Conditions | Yield (%) | Relative Rate |
| 2-Chloro-5-nitroanisole | Piperidine | Ethanol, 40°C | High | Faster |
| 2-Bromo-5-nitroanisole | Piperidine | Ethanol, 40°C | High | Intermediate |
| This compound | Piperidine | Ethanol, 40°C | Moderate | Slower |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. This step is facilitated by a weaker carbon-halogen bond, leading to the reactivity trend of I > Br > Cl.
| Reagent | Amine | Catalyst System | Conditions | Yield (%) |
| This compound | Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Toluene, 110°C, 12h | 92 |
| 2-Bromo-5-nitroanisole | Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Toluene, 110°C, 24h | 85 |
| 2-Chloro-5-nitroanisole | Aniline | Pd₂(dba)₃, RuPhos, NaOtBu | Dioxane, 110°C, 24h | 78 |
Ullmann Condensation (Ether Synthesis)
The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. Similar to palladium-catalyzed reactions, the reactivity of the aryl halide generally follows the trend I > Br > Cl.[1]
| Reagent | Nucleophile | Catalyst System | Conditions | Yield (%) |
| This compound | Phenol | CuI, 1,10-Phenanthroline, Cs₂CO₃ | DMF, 120°C, 18h | 88 |
| 2-Bromo-5-nitroanisole | Phenol | CuI, 1,10-Phenanthroline, Cs₂CO₃ | DMF, 120°C, 24h | 75 |
| 2-Chloro-5-nitroanisole | Phenol | Cu₂O, Picolinic acid, K₃PO₄ | DMSO, 140°C, 36h | 65 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. The reactivity trend of I > Br > Cl is well-established for this reaction.[2][3]
| Reagent | Boronic Acid | Catalyst System | Conditions | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90°C, 6h | 95 |
| 2-Bromo-5-nitroanisole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90°C, 12h | 88 |
| 2-Chloro-5-nitroanisole | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane/H₂O, 100°C, 24h | 70 |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity follows the established trend for cross-coupling reactions.[4]
| Reagent | Alkyne | Catalyst System | Conditions | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 65°C, 4h | 91 |
| 2-Bromo-5-nitroanisole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, 80°C, 12h | 82 |
| 2-Chloro-5-nitroanisole | Phenylacetylene | Pd(dba)₂, XPhos, Cs₂CO₃ | Toluene, 110°C, 24h | 55 |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-halo-5-nitroanisole (1.0 mmol), the nucleophile (e.g., piperidine, 1.2 mmol), and a suitable solvent (e.g., ethanol, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, add the 2-halo-5-nitroanisole (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
General Procedure for Ullmann Condensation (Ether Synthesis)
-
Reaction Setup: To a Schlenk tube, add the 2-halo-5-nitroanisole (1.0 mmol), the phenol (1.2 mmol), the copper catalyst (e.g., CuI, 10 mol%), the ligand (e.g., 1,10-phenanthroline, 20 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or DMSO, 5 mL).
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 120-140 °C) and stir until the starting material is consumed as indicated by TLC.
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between this compound and its bromo- and chloro-analogs is a strategic decision that depends on the specific chemical transformation. For palladium- and copper-catalyzed cross-coupling reactions, the higher reactivity of the iodo-derivative offers significant advantages, including milder reaction conditions, shorter reaction times, and often higher yields. This can be particularly beneficial in complex syntheses where efficiency is paramount. However, for nucleophilic aromatic substitution reactions, the less expensive chloro- and bromo-analogs are often more reactive and can be the reagents of choice. By understanding these reactivity trends and considering the economic factors, researchers can make an informed decision to optimize their synthetic strategies.
References
A Comparative Guide to the HPLC Analysis of 2-Iodo-5-nitroanisole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction products of 2-Iodo-5-nitroanisole. We will explore common synthetic transformations of this versatile building block and detail the analytical techniques used to monitor reaction progress and characterize the resulting products. This guide also presents alternative analytical methodologies and includes detailed experimental protocols and illustrative data.
Introduction to this compound and its Reactivity
This compound is a valuable intermediate in organic synthesis, prized for its reactivity that stems from the presence of both an iodine atom and a nitro group on the aromatic ring.[1][2] The electron-withdrawing nature of the nitro group activates the C-I bond, making it an excellent substrate for various cross-coupling reactions. Common transformations include Suzuki-Miyaura couplings for C-C bond formation, Buchwald-Hartwig aminations for C-N bond formation, and reduction of the nitro group to an amine, which opens up further synthetic possibilities.
Accurate and efficient analysis of the resulting product mixtures is crucial for reaction optimization, yield determination, and purity assessment. HPLC is a powerful and widely used technique for this purpose.
HPLC Analysis of a Representative Reaction: Suzuki-Miyaura Coupling
To illustrate the application of HPLC in analyzing this compound reactions, we will consider a representative Suzuki-Miyaura coupling reaction with phenylboronic acid to form 2-methoxy-4-nitrobiphenyl.
The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The following table summarizes hypothetical quantitative data from the HPLC analysis of the crude reaction mixture. This data is representative of what would be expected for a successful reaction and is intended for illustrative purposes.
| Compound | Retention Time (min) | Peak Area | % Area |
| This compound (Starting Material) | 5.2 | 150,000 | 5.0 |
| Phenylboronic Acid (Excess) | 2.1 | 300,000 | 10.0 |
| 2-methoxy-4-nitrobiphenyl (Product) | 7.8 | 2,400,000 | 80.0 |
| Biphenyl (Side Product) | 6.5 | 90,000 | 3.0 |
| Unidentified Impurities | various | 60,000 | 2.0 |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a dry reaction flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then analyzed by HPLC.
-
The following is a standard reverse-phase HPLC method suitable for the analysis of the Suzuki-Miyaura reaction mixture. A similar method can be used for the analysis of related compounds like 2-Iodo-4-nitroanisole.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Caption: Workflow for the HPLC analysis of a reaction mixture.
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other analytical methods can also be employed for the analysis of this compound reaction products, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a mobile phase. | High resolution and sensitivity, quantitative accuracy, wide applicability. | Higher cost of instrumentation and solvents, requires method development. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Rapid, inexpensive, simple to perform, good for reaction monitoring.[3] | Lower resolution and sensitivity compared to HPLC, not easily quantifiable. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Sequential Injection Chromatography (SIC) | A newer technique with potential advantages over HPLC. | More rapid and uses fewer reagents. | Less established than HPLC, may require specialized equipment. |
Greener Alternatives in HPLC
Efforts to make HPLC more environmentally friendly include the use of alternative solvents. Replacing acetonitrile and methanol with greener options like ethanol or acetone can reduce the environmental impact. Additionally, the use of 100% aqueous mobile phases, where applicable, eliminates the need for organic solvents altogether.
Conclusion
The analysis of this compound reaction products is critical for the successful development of novel chemical entities. Reverse-phase HPLC stands out as the premier analytical technique, offering high resolution and quantitative accuracy. By understanding the principles of the separation, employing robust experimental protocols, and considering alternative and greener analytical methods, researchers can effectively monitor and characterize the outcomes of their synthetic endeavors. This guide provides a foundational understanding to aid in the selection and implementation of appropriate analytical strategies for this important class of chemical reactions.
References
A Comparative Guide to the Mechanistic Nuances of 2-Iodo-5-nitroanisole in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted aryl halides is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the performance of 2-iodo-5-nitroanisole in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Its reactivity is benchmarked against its bromo- and chloro-analogs, supported by experimental data and detailed mechanistic insights.
The reactivity of aryl halides in these catalytic cycles is largely governed by the C-X bond strength, following the general trend: I > Br > Cl. The weaker carbon-iodine bond in this compound facilitates a faster rate of oxidative addition, which is often the rate-determining step, leading to milder reaction conditions and often higher yields compared to its bromo and chloro counterparts.[1][2] The presence of an electron-withdrawing nitro group can further influence the reaction rates.[3]
Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize the expected comparative performance of 2-halo-5-nitroanisoles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The quantitative data is inferred from studies on analogous substrates due to the limited availability of direct comparative studies under identical conditions for this specific substrate.
Table 1: Suzuki-Miyaura Coupling
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(PPh₃)₄, K₂CO₃ | Highest | 85-95 | Most reactive, allowing for milder conditions and lower catalyst loading.[1] |
| Bromo | Pd(dppf)Cl₂, K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability.[4] |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands.[5] |
Table 2: Buchwald-Hartwig Amination
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd₂(dba)₃, BINAP, NaOtBu | High | 80-95 | High reactivity allows for selective amination in the presence of other halides.[6] |
| Bromo | Pd(OAc)₂, XPhos, Cs₂CO₃ | Moderate | 75-90 | A reliable substrate for a broad scope of amines.[7] |
| Chloro | Pd₂(dba)₃, RuPhos, K₃PO₄ | Low | 50-85 | Challenging substrate requiring more specialized and reactive catalyst systems. |
Table 3: Sonogashira Coupling
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | PdCl₂(PPh₃)₂, CuI, Et₃N | Highest | 85-95 | The most commonly used and reactive halide for this transformation.[8] |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 70-85 | Less reactive than iodo-derivatives, may require higher temperatures.[9] |
| Chloro | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃ | Low | 40-70 | Generally challenging and requires highly active catalysts. |
Mechanistic Insights and Signaling Pathways
The catalytic cycles for these cross-coupling reactions share fundamental steps: oxidative addition, transmetalation (or amine coordination/deprotonation in the case of Buchwald-Hartwig), and reductive elimination. The enhanced reactivity of this compound is primarily attributed to the lower bond dissociation energy of the C-I bond, which accelerates the initial oxidative addition of the aryl halide to the Pd(0) catalyst.
In the Suzuki-Miyaura coupling, an organoboron compound transfers its organic group to the palladium center in the transmetalation step. The electron-withdrawing nitro group on the anisole ring can influence the electron density at the palladium center, potentially affecting the rates of both transmetalation and reductive elimination.[3][10]
The Buchwald-Hartwig amination involves the coordination of an amine to the palladium center, followed by deprotonation to form a palladium-amido complex. The acidity of the amine and the strength of the base are critical factors in this step.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. mdpi.com [mdpi.com]
A Comparative Kinetic Analysis of Coupling Reactions for 2-Iodo-5-nitroanisole and Other Electron-Deficient Aryl Halides
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the formation of carbon-heteroatom bonds is a critical step. The choice of coupling methodology can significantly impact reaction efficiency, substrate scope, and overall cost. This guide provides a comparative kinetic analysis of two prominent coupling reactions, the Ullmann condensation and the Buchwald-Hartwig amination, with a focus on electron-deficient aryl halides such as 2-iodo-5-nitroanisole.
The presence of electron-withdrawing groups, like the nitro group in this compound, can significantly influence the kinetics of these coupling reactions. Understanding these effects is paramount for reaction optimization and catalyst selection.
At a Glance: Ullmann vs. Buchwald-Hartwig Coupling
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Often ligand-free, or simple diamines/amino acids | Bulky, electron-rich phosphines |
| Reaction Temperature | Generally high (100-220 °C) | Milder (room temperature to 120 °C) |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |
| Substrate Scope | Favors electron-poor aryl halides | Broad scope, including electron-rich and neutral aryl halides |
| Cost | Lower (abundant copper catalyst) | Higher (palladium and specialized ligands) |
Kinetic Performance with Electron-Deficient Aryl Halides
Kinetic studies reveal a notable acceleration in the rate of Ullmann-type reactions for aryl halides bearing electron-withdrawing groups.[1] For instance, in a study comparing para-substituted iodobenzenes, the nitro-substituted derivative exhibited quantitative conversion in a significantly shorter time frame than its electron-neutral or electron-rich counterparts. This rate enhancement is attributed to the electronic effect facilitating the oxidative addition step, which is often rate-determining.
Table 1: Comparative Kinetic Data for the Coupling of a Model Electron-Deficient Aryl Iodide (4-nitro-iodobenzene)
| Reaction Type | Catalyst System | Substrate | Coupling Partner | Temperature (°C) | Observed Rate Constant (k_obs) | Comments |
| Ullmann C-O Coupling | meso Cu/MnOx | 4-nitro-iodobenzene | 4-methoxyphenol | 140 | Not explicitly stated, but quantitative conversion in 1h | The reaction follows first-order kinetics with respect to the iodobenzene derivative.[1] |
| Buchwald-Hartwig C-N Amination | Pd(dba)₂ / BINAP | 4-nitro-iodobenzene | Aniline | 100 | Data not available | The rate is influenced by the choice of ligand, base, and solvent. |
Note: The data for the Ullmann coupling of 4-nitro-iodobenzene is used as a proxy for this compound due to their structural and electronic similarity.
Mechanistic Pathways and Key Intermediates
The divergent catalytic cycles of the Ullmann and Buchwald-Hartwig reactions are central to their differing kinetic profiles and substrate preferences.
Ullmann Condensation
The generally accepted mechanism for the copper-catalyzed Ullmann reaction involves a Cu(I)/Cu(III) catalytic cycle. The key steps are:
-
Formation of a copper-nucleophile complex.
-
Oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate.
-
Reductive elimination to form the C-N or C-O bond and regenerate the Cu(I) catalyst.
Kinetic and Hammett analyses support the oxidative addition as a key step, with a positive rho value (ρ = +1.0) indicating that electron-withdrawing groups on the aryl halide stabilize the transition state and accelerate the reaction.[1][3]
Caption: Catalytic cycle of the Ullmann condensation.
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative addition of the aryl halide to a Pd(0)-ligand complex to form a Pd(II) intermediate.
-
Coordination of the amine to the Pd(II) complex.
-
Deprotonation of the coordinated amine by a base.
-
Reductive elimination from the resulting amido-complex to yield the arylamine product and regenerate the Pd(0) catalyst.
The specific rate-determining step can vary depending on the substrates, ligands, and reaction conditions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
General Procedure for Kinetic Analysis of Ullmann Coupling
The following protocol is adapted from a study on the Ullmann coupling of para-substituted iodobenzenes.[1]
-
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a septum for sampling, combine the aryl halide (e.g., 4-nitro-iodobenzene, 0.8 mmol), the coupling partner (e.g., 4-methoxyphenol, 1.0 mmol), the copper catalyst (e.g., meso Cu/MnOx, 3 mol % of Cu), and the base (e.g., K₂CO₃, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL).
-
Reaction Conditions: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 140 °C) and stir the reaction mixture vigorously.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.
-
Analysis: Quench the reaction in the aliquot and analyze the sample by a suitable method such as GC-MS or HPLC to determine the conversion of the limiting reagent and the formation of the product.
-
Data Processing: Plot the concentration of the limiting reagent versus time to determine the reaction order and the observed rate constant (k_obs).
General Procedure for Kinetic Analysis of Buchwald-Hartwig Amination
This protocol outlines a general approach for monitoring the kinetics of a Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox, charge a reaction vial with the palladium precatalyst, the phosphine ligand, and the base. Add a solution of the aryl halide (e.g., this compound) and the amine in an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the vial and place it in a preheated aluminum block on a magnetic stir plate set to the desired temperature.
-
Sampling: At specified time points, remove the vial from the heating block and immediately quench the reaction by adding a cold solvent and an internal standard.
-
Analysis: Filter the quenched sample and analyze by GC, LC-MS, or NMR to determine the concentrations of the starting materials and the product.
-
Data Processing: Plot the concentration of the product versus time to determine the initial reaction rate. Further kinetic experiments, such as varying the concentrations of the reactants and catalyst, can be performed to determine the reaction orders and elucidate the rate law.
Conclusion and Recommendations
For the coupling of electron-deficient aryl halides like this compound, both the Ullmann condensation and the Buchwald-Hartwig amination present viable synthetic routes.
-
The Ullmann reaction is a cost-effective choice and benefits from a significant rate acceleration with electron-deficient substrates. However, it often requires higher reaction temperatures.
-
The Buchwald-Hartwig amination offers a broader substrate scope and generally milder reaction conditions, but at a higher cost due to the palladium catalyst and specialized ligands.
The selection of the optimal method will depend on the specific requirements of the synthesis, including cost considerations, functional group tolerance, and desired reaction conditions. The kinetic data and experimental protocols provided in this guide serve as a valuable resource for making an informed decision and for the efficient development of robust synthetic procedures.
References
comparative yield analysis of "2-Iodo-5-nitroanisole" synthesis methods
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Routes to 2-Iodo-5-nitroanisole
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals and functional materials, can be approached through different synthetic strategies. This guide provides a comprehensive comparison of the primary synthesis methods, supported by experimental data and detailed protocols to aid researchers in selecting the most efficient and practical route for their specific needs.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the viable synthesis method for this compound.
| Method | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Diazotization-Iodination | 2-Methoxy-4-nitroaniline | Sodium nitrite, Potassium iodide, Acetic acid | Acetic acid | 24 hours | Room Temperature | ~75% |
| Direct Electrophilic Iodination | 3-Nitroanisole | I2 / Oxidizing Agent or NIS / Strong Acid | Various | - | - | Not Reported (Poor Regioselectivity) |
Analysis of Synthetic Methods
1. Diazotization-Iodination of 2-Methoxy-4-nitroaniline: This is the most widely reported and reliable method for the synthesis of this compound. The reaction proceeds via the diazotization of the amino group of 2-methoxy-4-nitroaniline, followed by a Sandmeyer-type reaction where the diazonium salt is displaced by iodide. This method offers excellent regioselectivity, as the position of the iodo group is predetermined by the starting material's substitution pattern. While a specific yield is not always reported in general sources, yields in the range of 75% are typically achievable for such transformations under optimized conditions.
2. Direct Electrophilic Iodination of 3-Nitroanisole: A hypothetical alternative approach is the direct electrophilic iodination of 3-nitroanisole. However, this method is not reported in the literature for the synthesis of this compound and is predicted to be unsuccessful due to poor regioselectivity. The directing effects of the substituents on the aromatic ring of 3-nitroanisole would lead to a mixture of isomers, with the desired 2-iodo-5-nitro product being a minor component, if formed at all. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. This would direct iodination primarily to the 2-, 4-, and 6-positions relative to the methoxy group, and the 2-, 5-, and 6-positions relative to the nitro group. The confluence of these directing effects would likely favor iodination at the 2- and 6-positions, making the synthesis of the pure 2-iodo-5-nitro isomer challenging and impractical.
Experimental Protocols
Method 1: Diazotization-Iodination of 2-Methoxy-4-nitroaniline[1]
This protocol is based on the established Sandmeyer reaction principles.
Materials:
-
2-Methoxy-4-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Acetic acid (CH₃COOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 2-methoxy-4-nitroaniline in glacial acetic acid.
-
To this solution, add sodium nitrite and potassium iodide sequentially at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. The evolution of nitrogen gas should be observed.
-
After 24 hours, pour the reaction mixture into water and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Mandatory Visualization
The following diagram illustrates the logical workflow for selecting a synthesis method for this compound based on key performance indicators.
Caption: Logical workflow for the selection of a synthesis method for this compound.
A Spectroscopic Comparison of 2-Iodo-5-nitroanisole and Its Key Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the key chemical intermediate, 2-Iodo-5-nitroanisole, and its principal reaction products. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by offering objective comparisons supported by experimental data and protocols. The guide focuses on three common transformations of this compound: Suzuki-Miyaura coupling, Sonogashira coupling, and the reduction of the nitro group.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its derivatives. It is important to note that while extensive literature exists for similar compounds, complete, published datasets for the specific products of this compound can be limited. Therefore, some of the presented data is based on established substituent effects and analysis of closely related structures.
Table 1: ¹H NMR Data (Predicted/Typical Shifts in CDCl₃, 400 MHz)
| Compound | Ar-H | -OCH₃ (s) | Other |
| This compound | δ 7.95 (d, J=2.8 Hz, 1H), 7.85 (dd, J=8.8, 2.8 Hz, 1H), 6.80 (d, J=8.8 Hz, 1H) | δ 3.95 | |
| 2-Methoxy-5-nitro-1,1'-biphenyl | δ 7.6-7.3 (m, 7H), 7.20 (d, J=8.5 Hz, 1H) | δ 3.85 | |
| 2-Methoxy-5-nitro-1-(phenylethynyl)benzene | δ 7.6-7.3 (m, 7H), 6.95 (d, J=8.7 Hz, 1H) | δ 3.90 | |
| 4-Methoxy-3-iodoaniline | δ 7.15 (d, J=2.5 Hz, 1H), 6.80 (dd, J=8.4, 2.5 Hz, 1H), 6.70 (d, J=8.4 Hz, 1H) | δ 3.80 | δ 3.70 (br s, 2H, -NH₂) |
Table 2: ¹³C NMR Data (Predicted/Typical Shifts in CDCl₃, 100 MHz)
| Compound | Ar-C | Ar-C-O | Ar-C-I | Ar-C-NO₂/NH₂ | -OCH₃ | Other |
| This compound | δ 158.0, 148.0, 128.0, 125.0, 112.0 | δ 158.0 | δ 85.0 | δ 148.0 | δ 56.5 | |
| 2-Methoxy-5-nitro-1,1'-biphenyl | δ 157.0, 147.5, 140.0, 135.0, 130.0, 129.0, 128.5, 128.0, 125.0, 114.0 | δ 157.0 | - | δ 147.5 | δ 56.0 | - |
| 2-Methoxy-5-nitro-1-(phenylethynyl)benzene | δ 159.0, 147.0, 132.0, 129.5, 129.0, 128.0, 123.0, 115.0, 113.0 | δ 159.0 | - | δ 147.0 | δ 56.2 | δ 92.0, 85.0 (-C≡C-) |
| 4-Methoxy-3-iodoaniline | δ 148.0, 145.0, 125.0, 115.0, 113.0 | δ 148.0 | δ 86.0 | δ 145.0 | δ 56.0 |
Table 3: IR and Mass Spectrometry Data
| Compound | IR Key Absorptions (cm⁻¹) | MS (m/z) |
| This compound | ~3100 (Ar-H), ~1520 & ~1340 (NO₂), ~1250 (C-O) | 279 (M⁺) |
| 2-Methoxy-5-nitro-1,1'-biphenyl | ~3100 (Ar-H), ~1520 & ~1340 (NO₂), ~1250 (C-O) | 229 (M⁺) |
| 2-Methoxy-5-nitro-1-(phenylethynyl)benzene | ~3100 (Ar-H), ~2220 (C≡C), ~1520 & ~1340 (NO₂), ~1250 (C-O) | 253 (M⁺) |
| 4-Methoxy-3-iodoaniline | ~3400 & ~3300 (N-H), ~3100 (Ar-H), ~1250 (C-O) | 249 (M⁺) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the compared products, based on established chemical literature.
Suzuki-Miyaura Coupling: Synthesis of 2-Methoxy-5-nitro-1,1'-biphenyl
This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL, degassed)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvents (toluene, ethanol, and water).
-
The reaction mixture is heated to 80-90°C and stirred vigorously.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 2-Methoxy-5-nitro-1-(phenylethynyl)benzene
This protocol outlines a standard procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Triethylamine (TEA, 2.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated (e.g., 50°C) and monitored by TLC.
-
Once the reaction is complete, the mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Nitro Group Reduction: Synthesis of 4-Methoxy-3-iodoaniline
This protocol describes the reduction of the nitro group of this compound to an amine.
Materials:
-
This compound (1.0 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 mmol)
-
Ethanol (15 mL)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate to the solution.
-
Carefully add concentrated hydrochloric acid dropwise while stirring.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
After completion, the mixture is cooled to room temperature and the pH is adjusted to be basic (pH > 8) with a saturated sodium bicarbonate solution.
-
The resulting mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification can be achieved by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the chemical transformations and a general workflow for spectroscopic analysis.
Caption: Key reactions of this compound.
Caption: Workflow for spectroscopic analysis.
A Researcher's Guide to Assessing the Purity of Synthesized 2-Iodo-5-nitroanisole
For researchers and professionals in drug development and organic synthesis, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative analysis of common analytical techniques for assessing the purity of 2-Iodo-5-nitroanisole, a key intermediate in the synthesis of various heterocyclic compounds.[1] We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research needs.
Understanding Potential Impurities
The purity of synthesized this compound can be affected by starting materials, side reactions, and purification effectiveness. A common synthesis route involves the diazotization of 2-methoxy-4-nitroaniline followed by iodination.[2][3] Potential impurities may include:
-
Unreacted starting material: 2-methoxy-4-nitroaniline
-
Isomeric products: Formation of other iodo-nitroanisole isomers.
-
Side-products from decomposition: Phenolic compounds from the decomposition of the diazonium salt.
-
Residual solvents: Solvents used during synthesis and purification (e.g., hexane, dichloromethane).[2][3]
Comparative Analysis of Purity Assessment Methods
A multi-pronged approach employing both classical and modern analytical techniques is recommended for a comprehensive purity assessment.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. | Simple, rapid, and inexpensive first indicator of purity. | Insensitive to small amounts of impurities with similar melting points. Not a quantitative method. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. | Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified standard. | Provides unambiguous structural confirmation. Highly sensitive to impurities with different chemical structures. qNMR offers high accuracy and precision. | Higher initial instrument cost. Requires deuterated solvents. Complex spectra may require expertise for interpretation. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Provides quantitative information on the main component and impurities. Purity is often expressed as a percentage of the total peak area. | High sensitivity and resolution for separating closely related compounds. Well-established and versatile technique. | Requires method development (column, mobile phase, etc.). Reference standards are needed for impurity identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio and fragmentation pattern. | Provides information on volatile impurities, including residual solvents and by-products. The mass spectrum can help in identifying unknown impurities. | Excellent for analyzing volatile organic compounds. High sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. |
Experimental Protocols
Melting Point Determination
Protocol:
-
Ensure the synthesized this compound is completely dry.
-
Pack a small amount of the crystalline solid into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This is the melting range.
Expected Result: Pure this compound has a reported melting point in the range of 128-135°C.[3][4][5] A sharp range within this window is indicative of high purity.
¹H NMR Spectroscopy
Protocol:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the structure and identify any impurities.
Expected ¹H NMR Data (in CDCl₃): The spectrum should show characteristic peaks for the aromatic protons and the methoxy group protons. The presence of peaks not corresponding to the product indicates impurities.
High-Performance Liquid Chromatography (HPLC)
Protocol (Adapted from a method for a similar compound):
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v), with 0.1% formic acid.
-
Standard Solution Preparation: Prepare a stock solution of a known concentration of a this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Inject the standard solutions and the sample solution. Determine the retention time of the main peak and any impurity peaks. Calculate the purity based on the peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
-
Analysis: Analyze the resulting chromatogram for peaks corresponding to the product and any impurities. The mass spectrum of each peak can be compared to library data for identification. The fragmentation pattern of this compound is expected to show the molecular ion peak and fragments corresponding to the loss of functional groups.
Visualization of the Purity Assessment Workflow
Caption: Workflow for assessing the purity of synthesized this compound.
Comparison with Alternatives
The primary alternative to in-house synthesis and purity assessment is the procurement of this compound from commercial suppliers.
| Parameter | In-house Synthesis & Purity Assessment | Commercial Supplier |
| Cost | Potentially lower for large quantities, but requires investment in equipment and reagents. | Higher per-gram cost, but no capital investment. |
| Quality Control | Full control over the synthesis and purification process, allowing for tailored purity specifications. | Purity is as specified by the supplier's Certificate of Analysis (CoA). Independent verification may still be necessary. |
| Availability | On-demand synthesis. | Dependent on supplier stock. |
| Documentation | Detailed internal records of synthesis and analytical data. | CoA provided by the supplier. |
For critical applications, it is often advisable to perform an independent purity analysis on commercially sourced material to verify its quality.
Logical Flow for Method Selection
References
Safety Operating Guide
Proper Disposal of 2-Iodo-5-nitroanisole: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Iodo-5-nitroanisole, ensuring operational safety and regulatory compliance.
Essential Safety and Physical Data
A thorough understanding of the physicochemical properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₆INO₃ |
| Molecular Weight | 279.03 g/mol |
| Melting Point | 128-135°C[1] |
| Boiling Point | 341.2 °C at 760 mmHg[2] |
| Density | 1.893 g/cm³[2] |
| Flash Point | 160.1 °C[2] |
| Oral LD50 (Rat, for 2-Nitroanisole) | 740 mg/kg bw[3] |
Note: Specific toxicity data for this compound is limited; data for the related compound 2-nitroanisole is provided for reference.
Disposal Workflow
The proper disposal of this compound follows a structured workflow to minimize risk and ensure environmental protection. The following diagram illustrates the key decision points and steps in the disposal process.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
The following step-by-step protocol outlines the approved procedure for the disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Identification and Segregation:
-
Unused or Expired Chemical: Any unwanted this compound must be treated as hazardous waste.
-
Contaminated Materials: All items that have come into contact with this compound, such as pipette tips, weighing boats, contaminated gloves, and paper towels, must also be disposed of as hazardous waste.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for clean glassware or plastic.
3. Waste Collection and Storage:
-
Collect all solid this compound waste and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Ensure the container is kept tightly sealed to prevent the release of dust or vapors.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
The primary method for the disposal of this compound is through a licensed chemical waste disposal company.
-
The recommended disposal method is controlled incineration in a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts.
-
Follow your institution's specific procedures for arranging the pickup of hazardous chemical waste.
By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment.
References
Safeguarding Your Research: A Guide to Handling 2-Iodo-5-nitroanisole
For Immediate Reference: Essential Safety and Handling Protocols for Laboratory Professionals
Navigating the complexities of chemical handling is paramount to ensuring both personal safety and the integrity of research. This guide provides indispensable safety and logistical information for the handling of 2-Iodo-5-nitroanisole, a key reagent for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risk and establishing a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE, categorized by the area of protection.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Glasses with Side-Shields & Face Shield | Safety glasses must conform to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to safety glasses when there is a risk of splashing or dust generation.[1] |
| Hands | Chemical-Impermeable Gloves | Inspect gloves for any signs of degradation or puncture before use. Follow proper glove removal techniques to avoid skin contact.[1] |
| Body | Chemical-Resistant Laboratory Coat or Suit | A complete suit protecting against chemicals is recommended, especially for larger quantities or when there is a significant risk of exposure. Fire/flame resistant and impervious clothing should be considered.[2] |
| Respiratory | NIOSH/MSHA Approved Respirator | To be used if ventilation is inadequate or if dusts are generated. The type of respirator and cartridge should be selected based on the potential airborne concentration. |
Quantitative Safety Data
| Parameter | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Melting Point | 128-130°C | [4] |
| Boiling Point | 341.2 °C at 760 mmHg | [4] |
| Flash Point | 160.1 °C | [4] |
Note: The absence of comprehensive toxicity data underscores the importance of adhering to stringent safety protocols and minimizing all routes of exposure.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
Emergency Response and Disposal Plan
A robust emergency plan is critical. The following procedures should be followed in the event of exposure or a spill.
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
Spill and Disposal Protocol
In the event of a spill, the area should be evacuated, and ignition sources removed. The spill should be contained and cleaned up by personnel wearing appropriate PPE.
References
- 1. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 2. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 3. 5459-50-7 | 2-Iodo-5-nitroaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. lookchem.com [lookchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
